molecular formula CH5N B3064434 (~13~C)Methanamine CAS No. 106448-86-6

(~13~C)Methanamine

Cat. No.: B3064434
CAS No.: 106448-86-6
M. Wt: 32.05 g/mol
InChI Key: BAVYZALUXZFZLV-OUBTZVSYSA-N
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Description

(~13~C)Methanamine is a useful research compound. Its molecular formula is CH5N and its molecular weight is 32.05 g/mol. The purity is usually 95%.
The exact mass of the compound (~13~C)Methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (~13~C)Methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (~13~C)Methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N/c1-2/h2H2,1H3/i1+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVYZALUXZFZLV-OUBTZVSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583483
Record name (~13~C)Methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

32.050 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106448-86-6
Record name (~13~C)Methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106448-86-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(13C)Methanamine safety data sheet and handling precautions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (13C)Methanamine – Safety, Handling, and Isotopic Integrity

Executive Summary

(13C)Methanamine (Methylamine-13C) represents a convergence of high-consequence safety hazards and high-value research assets.[1] While chemically identical to generic methylamine—sharing its extreme flammability and corrosivity—the isotopic enrichment (typically >99 atom% 13C) demands handling protocols that go beyond standard safety.[1] This guide synthesizes the Safety Data Sheet (SDS) parameters with field-proven "Schlenk" techniques to ensure researcher safety while preventing isotopic dilution and material loss.

Part 1: Chemical Identity & Physical Properties

The safe handling of (13C)Methanamine requires distinguishing between its two common commercial forms: the stable hydrochloride salt and the volatile free base gas.[1]

Table 1: Physicochemical Profile

Property(13C)Methanamine (Free Base)(13C)Methanamine HCl (Salt)
CAS Number 106448-86-61781841-83-5
Physical State (RT) Gas (Liquefied under pressure)Solid (Crystalline powder)
Boiling Point -6.3°C (20.6°F)N/A (Sublimes/Decomposes >225°C)
Flash Point -18°C (Closed Cup)N/A
Vapor Density 1.08 (Air = 1.[1][2]0)N/A
Primary Hazard Extremely Flammable / Toxic GasCorrosive Solid / Hygroscopic
Critical Handling Cryogenic trapping / Vacuum lineDesiccator storage / Glovebox

Technical Insight: The boiling point of -6.3°C is the critical operational parameter.[1] At standard lab temperatures (20-25°C), the free base is a gas.[1] However, it can be easily condensed using a dry ice/acetone bath (-78°C), allowing for precise volumetric transfers in a vacuum manifold.[1]

Part 2: Critical Hazard Profile (SDS Synthesis)

Extreme Flammability (Category 1)

(13C)Methanamine gas has a flash point of -18°C and a wide explosive limit (4.9% – 20.7% in air).[1]

  • Risk: Vapors are heavier than air and will travel along bench surfaces to ignition sources (hot plates, static discharge).[1]

  • Control: All transfers must occur within a fume hood or a closed vacuum manifold. Ground all glassware to prevent static discharge during cryo-condensing.[1]

Severe Corrosivity (Category 1B)

Both the gas and the salt are highly corrosive to mucous membranes, eyes, and skin.[1]

  • Mechanism: Rapid alkaline hydrolysis of tissue proteins (liquefaction necrosis).

  • Immediate Action: In case of inhalation, move to fresh air immediately. Pulmonary edema may be delayed up to 24 hours.[1]

Isotopic Integrity (The "Hidden" Hazard)

While not a safety risk, Isotopic Dilution is a failure mode.[1]

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Absorption of atmospheric water (

    
    ) introduces protons that can interfere with NMR quantification and may hydrolyze sensitive downstream reagents, ruining the isotopic enrichment value.[1]
    

Part 3: Engineering Controls & Visualization

To handle (13C)Methanamine gas safely, a Schlenk Line (Vacuum Gas Manifold) is the gold standard.[1] This system prevents exposure to the atmosphere and allows for the quantitative transfer of the gas.[1]

Diagram 1: Safe Liberation and Trapping Workflow

This workflow describes the generation of (13C)Methanamine gas from its stable HCl salt—a common procedure in drug discovery synthesis.

G cluster_hood Fume Hood / Containment Salt (13C)Methanamine HCl Salt Generator Reaction Flask (Gas Generation) Salt->Generator Add Solid Base Strong Base (NaOH/KOH) Base->Generator Dropwise Add Drying Drying Tower (KOH Pellets) Generator->Drying Wet Gas Manifold Vacuum Manifold (Schlenk Line) Drying->Manifold Dry Gas Trap Cryogenic Trap (-78°C) Manifold->Trap Condense Reactor Reaction Vessel (Target Synthesis) Trap->Reactor Warm & Transfer

Figure 1: Closed-system liberation of (13C)Methanamine gas from hydrochloride salt.[1]

Part 4: Experimental Protocol (Self-Validating)

Protocol: Liberation of (13C)Methanamine Free Base Objective: Convert stable (13C)Methanamine HCl to reactive gas for nucleophilic substitution, ensuring 0% loss of isotope.

Prerequisites:

  • Schlenk line with high-vacuum source (<0.1 mmHg).[1]

  • Dry ice/acetone bath (-78°C).[1]

  • Reagents: (13C)Methanamine HCl, Sodium Hydroxide (pellets), anhydrous solvent (THF or DCM).[1]

Step-by-Step Methodology:

  • System Setup (Vacuum Check):

    • Assemble the generator flask (containing solid HCl salt) connected to a drying tube (KOH pellets) and the collection flask (cryo-trap).[1]

    • Validation: Evacuate the entire system.[1] Close the vacuum source and monitor the manometer for 5 minutes. If pressure rises >1 mmHg, reseal joints. [1]

  • Liberation:

    • Cool the collection flask to -78°C (dry ice/acetone).

    • Add concentrated aqueous NaOH dropwise to the generator flask containing the (13C)Methanamine HCl.[1]

    • Mechanism:[2][3][4][5][6]

      
      .[1]
      
    • The gas evolves immediately.[1] The vacuum gradient pulls it through the KOH drying tube (removing water) and into the cryo-trap.[1]

  • Condensation & Verification:

    • (13C)Methanamine will appear as a colorless liquid in the -78°C trap.[1]

    • Validation: Once bubbling ceases in the generator, isolate the trap.[1] The volume of liquid should correspond to the theoretical yield (Density ~0.7 g/mL at cold temps).

  • Transfer:

    • Open the trap to the reaction vessel (also under vacuum/N2).[1]

    • Remove the cooling bath from the trap.[1] As the (13C)Methanamine warms to > -6°C, it vaporizes and re-condenses into the colder reaction vessel.[1]

Part 5: Emergency Response Logic

In the event of a leak or exposure, rapid decision-making is critical.[1]

Diagram 2: Exposure Response Decision Tree

Safety Start Suspected Leak (Fishy Odor) Check Is Source Contained? Start->Check Evac Evacuate Lab Activate Alarm Check->Evac No (Open Lab) Hood Close Hood Sash Increase Exhaust Check->Hood Yes (In Hood) Personal Personal Exposure? Hood->Personal Skin Skin/Eye Contact Personal->Skin Yes Inhale Inhalation Personal->Inhale Yes Wash Rinse 15 min (Safety Shower) Skin->Wash Med Seek Medical (Lung Edema Risk) Inhale->Med Wash->Med

Figure 2: Immediate response logic for Methylamine exposure.

References

  • Sigma-Aldrich (Merck). (2024).[1] Safety Data Sheet: Methylamine-13C Hydrochloride. Retrieved from

  • Cambridge Isotope Laboratories. (2024).[1][6] Methylamine (13C, 99%) Product Specification and Handling. Retrieved from [1]

  • NIOSH. (2024).[1][7][8] Pocket Guide to Chemical Hazards: Methylamine. Centers for Disease Control and Prevention.[1][7] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: Methylamine.[4][6][7][9][10] National Library of Medicine.[1] Retrieved from [1]

Sources

Historical and seminal research papers involving (13C)Methanamine.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the historical and seminal applications of (13C)Methanamine (Methylamine-


C). This document is structured to provide actionable experimental insights, mechanistic clarity, and historical context for researchers in metabolic tracing, structural biology, and chemical synthesis.

A Seminal Probe for Metabolism, pH Dynamics, and Protein Structure

Executive Summary

(13C)Methanamine (


) represents a foundational one-carbon (

) building block in stable isotope research. Unlike ubiquitous glucose tracers, (13C)Methanamine offers a unique entry point into methylotrophic metabolism , lysosomal pH dynamics , and site-specific protein labeling . Its utility stems from its amphiphilic nature (as a weak base) and its role as a direct precursor to formaldehyde and ammonia in biological systems. This guide synthesizes decades of research to present the definitive protocols and mechanistic insights governing its use.

Part 1: Historical & Modern Synthesis

The availability of high-purity (13C)Methanamine was the rate-limiting step for early biological studies. Two distinct synthetic pathways define its history: the "Classic Iodide" route and the "Modern Silyl" route.

The Classic Route: Methyl Iodide Substitution

Historically, the synthesis relied on the nucleophilic substitution of


-methyl iodide. This method, while effective, often suffered from poly-methylation side products (dimethylamine and trimethylamine).
  • Precursor:

    
    -Methanol.[1][2]
    
  • Reagents: Red Phosphorus, Iodine (

    
    ), Ammonia (
    
    
    
    ).
  • Mechanism:

    • In situ generation of

      
      -Methyl Iodide (
      
      
      
      ) from
      
      
      -Methanol.
    • Nucleophilic attack by

      
       to form the amine salt.
      
  • Critical Limitation: Requires rigorous fractional distillation to separate mono-, di-, and tri-methylated species.

The Modern Route: Silyl-Protected Diazotization

Modern applications often utilize a more controlled approach to avoid over-alkylation, ensuring high isotopic purity (>99 atom %


).
  • Key Reagent: Trimethylsilyldiazo[

    
    ]methane.
    
  • Advantage: The bulky silyl group prevents multiple alkylations, delivering the primary amine hydrochloride in high yield (~65%).

Table 1: Comparative Synthesis Metrics

FeatureClassic Iodide RouteModern Silyl Route
Primary Precursor

-Methanol

-Methanol
Key Intermediate

(Volatile/Toxic)
Trimethylsilyl[

]methylamine
Selectivity Poor (Mix of Mono/Di/Tri)Excellent (Mono-selective)
Purification Fractional DistillationRecrystallization
Primary Use Bulk Industrial/AgroHigh-Precision NMR/Pharma

Part 2: Metabolic Tracing in Methylotrophs

The most seminal application of (13C)Methanamine in metabolic flux analysis (MFA) comes from studies of the methylotrophic yeast Hansenula polymorpha. These organisms can use methylamine as a sole carbon and nitrogen source, making them ideal models for


 metabolism.
The Hansenula polymorpha Protocol

Objective: To trace the carbon flux from methylamine into central carbon metabolism (Trehalose and Glycerol accumulation).

Experimental Workflow:

  • Starvation Phase: Cultivate cells in nitrogen-limited media to upregulate methylamine permeases.

  • Pulse Labeling: Introduce

    
     (13C)Methanamine to the suspension.
    
  • In Vivo NMR: Monitor

    
     signals using a broad-band probe.
    
    • Observation: The

      
       resonance of methylamine decreases as signals for Trehalose (C1/C1')  and Glycerol (C1/C3)  emerge.
      
  • Mechanistic Insight: The carbon does not enter the TCA cycle directly. Instead, it is oxidized to Formaldehyde , which is then assimilated via the Xylulose Monophosphate (XuMP) Cycle .

Pathway Visualization

The following diagram illustrates the bifurcation of (13C)Methanamine flux between oxidation (energy production) and assimilation (biomass).

MethylamineMetabolism MA (13C)Methanamine (Extracellular) MA_in (13C)Methanamine (Intracellular) MA->MA_in Permease AMO Amine Oxidase MA_in->AMO FA (13C)Formaldehyde AMO->FA Deamination CO2 13CO2 (Oxidation) FA->CO2 Dissimilation (Energy) XuMP XuMP Cycle (Assimilation) FA->XuMP Fixation Trehalose (13C)Trehalose (Storage) XuMP->Trehalose Gluconeogenesis Glycerol (13C)Glycerol XuMP->Glycerol

Figure 1: Metabolic fate of (13C)Methanamine in H. polymorpha.[3] The label (Red) is oxidized to formaldehyde before branching into oxidation or assimilation pathways.

Part 3: The Intracellular pH Probe

(13C)Methanamine is a classic "weak base" probe used to measure intracellular pH gradients (


pH), particularly in acidic organelles like lysosomes and vacuoles.
The Accumulation Principle

Unlike phosphate probes that rely on chemical shift (


), methylamine relies on compartmental accumulation .
  • Mechanism: The neutral amine (

    
    ) permeates membranes freely. Once inside an acidic compartment, it becomes protonated (
    
    
    
    ) and trapped (membrane impermeable).
  • Quantification: The ratio of intracellular to extracellular signal intensity in NMR correlates to the pH gradient.



Protocol for pH Measurement
  • Buffer Preparation: Use a phosphate-free buffer to avoid

    
     interference if performing dual-nucleus NMR.
    
  • Dosing: Add 1-5 mM (13C)Methanamine.

  • Acquisition:

    • Acquire

      
       spectra without proton decoupling (to see the quartet structure) or with decoupling (for sensitivity).
      
    • Key Signal: The methyl carbon appears at ~26-28 ppm.

    • Differentiation: If exchange is slow, distinct peaks for "in" and "out" may appear. If fast, the chemical shift is a weighted average, but accumulation often broadens the "in" peak or increases total intensity relative to volume.

Part 4: Protein Labeling Strategies

While reductive methylation (using


-formaldehyde) is the standard for surface lysine labeling, (13C)Methanamine plays a distinct role in Transglutaminase-mediated labeling .
Transglutaminase (TGase) Incorporation

TGase enzymes catalyze the formation of an isopeptide bond between the


-carboxamide group of a glutamine (Gln) residue and a primary amine.[4]
  • Reagent: (13C)Methanamine acts as the primary amine donor.

  • Target: Specific Gln residues in flexible loop regions or unstructured domains.

  • Result: A

    
    -methylated glutamine side chain (
    
    
    
    -glutamyl-methylamide).

Advantages over Reductive Methylation:

  • Specificity: TGase is highly selective for specific Gln motifs, unlike the global labeling of all surface Lys residues by formaldehyde.

  • Minimal Perturbation: The small methyl group is less disruptive than larger fluorophores.

ProteinLabeling Protein Protein (Gln Residue) TGase Transglutaminase (Ca2+ dependent) Protein->TGase MA (13C)Methanamine MA->TGase Product 13C-Methylated Protein (gamma-Glu-NH-13CH3) TGase->Product Transamidation Ammonia NH3 (Byproduct) TGase->Ammonia

Figure 2: Enzymatic incorporation of (13C)Methanamine into protein glutamine residues via Transglutaminase.

References

  • Methylamine metabolism in Hansenula polymorpha: an in vivo 13C and 31P nuclear magnetic resonance study. Source: PubMed / NIH Significance: The seminal paper establishing the metabolic flux of methylamine into trehalose and glycerol. URL:[Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins. Source: Organic & Biomolecular Chemistry Significance: Discusses modern synthetic routes for methyl-labeled precursors and their applications in NMR. URL:[Link]

  • Trimethylsilyldiazo[13C]methane: A Versatile 13C-Labelling Reagent. Source: Organic Syntheses Significance:[2][5][6][7] Provides the "Modern Silyl" synthesis route for high-purity methylamine derivatives. URL:[Link]

  • Intracellular pH determination by 13C-NMR spectroscopy. Source: PubMed / NIH Significance: foundational text on using 13C probes for pH, providing context for the methylamine accumulation method. URL:[Link]

  • Biochemical Characterisation of Human Transglutaminase 4. Source: University of Debrecen / DEA Significance: Validates the enzymatic incorporation of biogenic amines (like methylamine) into glutamine residues. URL:[Link]

Sources

Potential applications of (13C)Methanamine in novel research areas.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Labeling & Tracing: The Technical Guide to (13C)Methanamine Applications

Abstract This technical guide explores the advanced applications of (13C)Methanamine (


) in modern structural biology, drug development, and metabolic flux analysis. Moving beyond its traditional role as a simple synthetic precursor, we examine its utility as a precision NMR probe for glutamine dynamics, a critical building block for stable isotope-labeled internal standards (SIL-IS) in DMPK studies, and a tracer for C1-metabolism. Detailed protocols, mechanistic diagrams, and self-validating experimental workflows are provided for researchers in pharmaceutical and biotechnological sectors.

Introduction: The Isotopic Shift

(13C)Methanamine is the stable isotope-labeled analog of methylamine. While historically used for bulk synthesis, its value has surged with the demand for site-specific probes in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Key Technical Specifications:

  • Chemical Formula:

    
     (often supplied as HCl salt)
    
  • Isotopic Enrichment: Typically >99 atom %

    
    
    
  • NMR Active Nucleus: Spin-1/2 (

    
    ), low natural abundance background (1.1%), enabling high-contrast detection.
    
  • Mass Shift: +1.00335 Da relative to unlabeled methylamine.

Application I: Structural Biology & Protein Dynamics (NMR)

Core Concept: Transglutaminase-Mediated Site-Specific Labeling Unlike reductive methylation of lysines (which modifies surface charges and can induce structural artifacts), enzymatic labeling using Microbial Transglutaminase (MTG) allows for the specific incorporation of (13C)Methanamine into Glutamine (Gln) residues. This creates a minimal steric tag (


-methylamide) ideal for probing local dynamics in large protein complexes.

Mechanism: MTG catalyzes an acyl-transfer reaction between the


-carboxamide group of a peptide-bound glutamine (acyl donor) and the primary amine of (13C)Methanamine (acyl acceptor).
Experimental Protocol: Enzymatic Gln-Labeling
  • Reagents:

    • Target Protein (purified, containing accessible Gln).

    • (13C)Methanamine Hydrochloride.

    • Microbial Transglutaminase (MTG, e.g., from Streptoverticillium mobaraense).[1]

    • Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

  • Workflow:

    • Preparation: Dissolve (13C)Methanamine HCl in buffer to a final concentration of 50–100 mM. Adjust pH back to 7.5 (critical, as amines acidify the solution).

    • Incubation: Mix Target Protein (10–50 µM) with MTG (1 U/mL) and the (13C)Methanamine solution.

    • Reaction: Incubate at 37°C for 4–12 hours.

    • Termination: Stop reaction by adding EDTA (chelates Ca

      
      , though some MTGs are Ca
      
      
      
      -independent) or via size-exclusion chromatography (SEC) to remove the enzyme and excess amine.
    • Validation: Acquire a 1D

      
      -NMR spectrum. A sharp singlet around 26–28 ppm indicates the free methylamine, while a broader, shifted peak (typically ~27–30 ppm) confirms protein-bound methylamide.
      

Self-Validating Step: Perform a control reaction without MTG. The absence of the protein-bound peak confirms that labeling is enzymatic and not due to non-specific Schiff base formation.

TGase_Labeling Protein Protein-Gln (R-CONH2) Complex Acyl-Enzyme Intermediate Protein->Complex + MTG Enzyme Amine (13C)Methanamine (13CH3-NH2) Amine->Complex Nucleophilic Attack Product Labeled Protein (R-CO-NH-13CH3) Complex->Product Transamidation Ammonia NH3 (Byproduct) Complex->Ammonia Release

Figure 1: Enzymatic pathway for site-specific incorporation of (13C)Methanamine into protein glutamine residues via Transglutaminase.

Application II: Drug Development (DMPK & Bioanalysis)

Core Concept: Synthesis of Stable Isotope-Labeled Internal Standards (SIL-IS) In quantitative LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) compromise accuracy. An internal standard with identical physicochemical properties but distinct mass is required. (13C)Methanamine is the gold standard building block for synthesizing labeled N-methyl drugs (e.g., Methamphetamine, Fluoxetine, Imatinib).

Mechanism: Reductive amination of a ketone precursor using (13C)Methanamine introduces the label directly at the N-methyl position.

Experimental Protocol: Synthesis of N-(13C)Methyl Drug Analog
  • Case Study: Synthesis of [

    
    ]-Methamphetamine Internal Standard.
    
  • Reagents: Phenylacetone (P2P), (13C)Methanamine HCl, Sodium Cyanoborohydride (

    
    ), Methanol.
    
  • Workflow:

    • Imine Formation: Dissolve Phenylacetone (1 eq) and (13C)Methanamine HCl (1.2 eq) in Methanol. Add

      
       to neutralize the HCl salt. Stir for 2 hours to form the Schiff base (imine).
      
    • Reduction: Cool to 0°C. Add

      
       (1.5 eq) slowly.
      
    • Workup: Stir overnight. Quench with dilute HCl (decomposes excess borohydride). Basify with NaOH to pH >12. Extract with Ethyl Acetate.[2]

    • Salt Formation: Bubble HCl gas through the organic layer to precipitate the high-purity [

      
      ]-Drug HCl salt.
      

Data Presentation: Mass Shift Verification

CompoundFormulaMonoisotopic Mass (Da)Mass Shift (

)
Unlabeled Methamphetamine

149.12-
(13C)-Methamphetamine

150.12+1.00

Metabolic Stability Assay (ADME): Incubate the synthesized [


]-drug with liver microsomes. Monitor the loss of the parent compound (M+1) and the formation of the N-demethylated metabolite. The 

label is released as

-Formaldehyde, allowing for mass balance tracking if the aldehyde is derivatized.

Drug_Synthesis Ketone Ketone Precursor (e.g., Phenylacetone) Imine Intermediate Imine (Schiff Base) Ketone->Imine + Amine, -H2O Amine (13C)Methanamine Amine->Imine Drug N-(13C)Methyl Drug (SIL-IS) Imine->Drug + NaCNBH3 (Reduction) Metabolism Liver Microsomes (CYP450) Drug->Metabolism ADME Study Metabolite Demethylated Drug (Mass M-15) Metabolism->Metabolite N-Demethylation Formaldehyde (13C)Formaldehyde Metabolism->Formaldehyde Byproduct

Figure 2: Workflow for synthesizing N-(13C)methylated drug standards and tracing their metabolic fate.

Application III: Metabolic Flux Analysis (MFA)

Core Concept: Tracing C1 Metabolism in Methylotrophs Methylotrophic bacteria (e.g., Methylobacterium extorquens) are platforms for single-carbon biomanufacturing. (13C)Methanamine serves as a sole carbon source to map the Serine Cycle versus the Ribulose Monophosphate (RuMP) Pathway .

Protocol: Chemostat Pulse-Chase

  • Steady State: Grow culture on unlabeled methylamine in a chemostat.

  • Pulse: Switch feed to medium containing (13C)Methanamine for 30 minutes.

  • Sampling: Quench samples rapidly in cold methanol (-40°C) to stop metabolism.

  • Analysis: Extract intracellular metabolites. Analyze via GC-MS or LC-MS.

  • Interpretation:

    • Serine Cycle: Label appears rapidly in Serine, then Glycine/Malate.

    • RuMP Pathway: Label appears in Hexose phosphates (Glucose-6-P).

References

  • Hu, X., et al. (2023). Engineered, highly reactive substrates of microbial transglutaminase enable protein labeling within various secondary structure elements. Protein Science . Link

  • Jones, J. G., et al. (1991). In vivo 13C and 15N NMR studies of methylamine metabolism in Pseudomonas species MA. Journal of Biological Chemistry . Link

  • Gao, Y., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Drug Testing and Analysis . Link

  • Linser, R., et al. (2014). Selective methyl labeling of eukaryotic membrane proteins using cell-free expression. Journal of the American Chemical Society . Link

  • Gallagher, F. A., et al. (2011).[3] Imaging pH with hyperpolarized 13C. NMR in Biomedicine . Link

Sources

Methodological & Application

The Gold Standard: Employing (13C)Methanamine for Precise Quantification in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. The challenges of ion suppression, matrix effects, and variability in sample preparation necessitate the use of an internal standard that can faithfully mimic the behavior of the analyte of interest. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (13C)Methanamine as a superior internal standard in mass spectrometric analyses. We will delve into the fundamental principles that underscore its efficacy, provide detailed protocols for its application, and present a framework for method validation, ensuring the generation of robust and reliable data.

The Imperative for an Ideal Internal Standard: Why (13C)Methanamine Excels

An ideal internal standard should share as many physicochemical properties with the analyte as possible, ensuring it experiences similar extraction efficiencies, ionization responses, and chromatographic behaviors. However, it must be distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards are the gold standard in this regard, and among them, 13C-labeled compounds offer distinct advantages over their deuterated (2H-labeled) counterparts.[1][2]

(13C)Methanamine, with one of its carbon atoms replaced by the heavier 13C isotope, is chemically identical to methanamine. This ensures near-perfect co-elution during chromatographic separation, a critical factor in compensating for matrix effects that can vary across a single analytical run.[1] Deuterated standards, on the other hand, can sometimes exhibit slight chromatographic shifts due to the difference in bond energies between carbon-hydrogen and carbon-deuterium bonds.[3] Furthermore, 13C labels are chemically stable and not susceptible to the back-exchange that can sometimes plague deuterated compounds, particularly those with deuterium atoms on exchangeable sites.[1]

The use of a 13C-labeled internal standard like (13C)Methanamine is particularly crucial for analytes like methylamine, which are small, volatile, and can be challenging to quantify accurately in complex matrices such as biological fluids, environmental samples, and food products.

Physicochemical Properties of (13C)Methanamine

A thorough understanding of the physical and chemical properties of an internal standard is essential for its proper handling and application.

PropertyValueSource
Chemical Formula ¹³CH₅NSigma-Aldrich
Molecular Weight 32.06 g/mol Sigma-Aldrich
Boiling Point -6.3 °C
Melting Point -93 °C
Isotopic Purity Typically ≥99 atom % ¹³C

Workflow for Quantitative Analysis using (13C)Methanamine

The following diagram illustrates the general workflow for utilizing (13C)Methanamine as an internal standard in a quantitative LC-MS/MS analysis.

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification s_analyte Analyte Stock (Methanamine) s_working Working Standards (Analyte + IS) s_analyte->s_working s_is (13C)Methanamine Stock s_is->s_working spike Spike Sample with IS s_is->spike lc LC Separation s_working->lc sample Sample sample->spike spike->lc ms MS/MS Detection lc->ms peak_integration Peak Integration ms->peak_integration ratio Calculate Peak Area Ratios peak_integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Analyte calibration->quantification

Caption: General workflow for quantitative analysis.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the use of (13C)Methanamine as an internal standard for the quantification of methylamine. Given the volatility of methylamine, derivatization is often employed to improve chromatographic retention and detection sensitivity.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of methanamine and (13C)Methanamine.

Materials:

  • Methanamine solution (e.g., 40% in water)

  • (13C)Methanamine (gas or solution)

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Calibrated pipettes and glassware

Procedure:

  • Methanamine Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a specific amount of the commercial methanamine solution into a volumetric flask.

    • Dilute to the final volume with a suitable solvent, such as methanol or deionized water, to achieve a concentration of 1 mg/mL.

    • Store the stock solution at 2-8°C in a tightly sealed container.

  • (13C)Methanamine Internal Standard Stock Solution (e.g., 1 mg/mL):

    • If using a gas cylinder, carefully bubble a known mass of (13C)Methanamine gas into a pre-weighed volume of chilled solvent (e.g., methanol) in a sealed vial. Determine the final concentration by the mass difference.

    • If using a pre-made solution, dilute it with the appropriate solvent to the desired concentration.

    • Store the internal standard stock solution at 2-8°C in a tightly sealed container.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by spiking a constant volume of the (13C)Methanamine stock solution into varying concentrations of the methanamine stock solution.

    • The final concentration of the internal standard should be consistent across all calibration standards and samples. A typical concentration might be in the range of 10-100 ng/mL, depending on the expected analyte concentration and instrument sensitivity.

Protocol 2: Sample Preparation and Derivatization

Objective: To extract methylamine from the sample matrix and derivatize it for LC-MS/MS analysis. This protocol is adapted from established methods for amine analysis.[3][4]

Materials:

  • Sample (e.g., plasma, urine, environmental water)

  • (13C)Methanamine internal standard working solution

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Derivatization reagent (e.g., 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride)

  • Borate buffer (pH 9.0)

  • Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE))

  • Centrifuge and vortex mixer

Procedure:

  • Sample Spiking:

    • To a known volume of sample (e.g., 100 µL of plasma), add a precise volume of the (13C)Methanamine internal standard working solution.

  • Protein Precipitation (for biological samples):

    • Add 3 volumes of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile) to the spiked sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Derivatization:

    • To the supernatant (or a known volume of a non-biological sample), add borate buffer to adjust the pH to ~9.0.

    • Add the derivatization reagent (e.g., FMOC-Cl in acetone) and vortex immediately.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes), protected from light. The exact time should be optimized during method development.

  • Liquid-Liquid Extraction:

    • Add an appropriate volume of extraction solvent (e.g., 1 mL of ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).

sample_prep start Sample spike Spike with (13C)Methanamine start->spike ppt Protein Precipitation (if applicable) spike->ppt supernatant Collect Supernatant ppt->supernatant derivatize Derivatization supernatant->derivatize lle Liquid-Liquid Extraction derivatize->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute end Analysis reconstitute->end

Sources

Step-by-step guide for using (13C)Methanamine in 13C NMR spectroscopy.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals on the effective use of (13C)Methanamine as a specialized tool in 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple procedural list, this document delves into the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results. Core topics include the unique spectral properties of (13C)Methanamine, detailed sample preparation, optimized NMR acquisition parameters, data processing workflows, and key applications in metabolic tracing and mechanistic studies.

Introduction: The Scientific Utility of 13C-Labeled Compounds

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides direct information about the carbon skeleton of a molecule.[1] However, its utility is often hampered by the low natural abundance (1.1%) and weaker magnetic moment of the 13C nucleus compared to protons, resulting in inherently lower sensitivity.[2][3] Synthetically enriching a specific molecular position with a 13C isotope, as in (13C)Methanamine, dramatically enhances the signal for that carbon, transforming it into a highly sensitive probe.

This isotopic labeling is invaluable for:

  • Metabolic Tracing: Tracking the fate of the 13C label as the molecule is processed through complex biological pathways.[4][5]

  • Reaction Mechanism Elucidation: Unambiguously identifying the origin and transformation of specific carbon atoms during a chemical reaction.[5]

  • Quantitative Analysis: In certain contexts, allowing for precise measurement of molecular concentrations or reaction kinetics.

(13C)Methanamine (also known as 13C-methylamine) serves as a simple, synthetically versatile building block for introducing a single, observable 13C-labeled methyl group onto a larger molecule of interest. Its high isotopic purity ensures that the resulting 13C NMR signal is strong, distinct, and easily monitored.

Foundational Principles & Spectral Characteristics

The 13C nucleus has a spin quantum number of I = 1/2, making it NMR active.[1] In organic molecules, 13C chemical shifts span a wide range, typically from 0 to 220 ppm, which minimizes signal overlap compared to 1H NMR.[3][6] The chemical shift of the carbon in (13C)Methanamine is expected in the aliphatic region, typically between 10-40 ppm, influenced by the electronegativity of the adjacent nitrogen atom.[1] For reference, the carbon in unlabeled methylamine has a reported chemical shift of approximately 28.3 ppm.[7]

The reference standard for 13C NMR is Tetramethylsilane (TMS), Si(CH₃)₄, which is assigned a chemical shift of 0.0 ppm.[7][8]

Experimental Workflow: From Sample to Spectrum

The successful application of (13C)Methanamine in NMR studies hinges on a meticulous and logically structured workflow. This process ensures data quality, reproducibility, and analytical integrity.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: NMR Data Acquisition cluster_proc Part 3: Data Processing & Analysis A Weigh (13C)Methanamine Derivative B Dissolve in Deuterated Solvent (e.g., CDCl3, D2O) A->B C Add Internal Standard (optional, e.g., TMS) B->C D Filter into 5mm NMR Tube C->D E Insert Sample & Lock on Solvent Signal D->E Transfer to Spectrometer F Shim for Magnetic Field Homogeneity E->F G Load Acquisition Parameters (zgpg30) F->G H Set Spectral Width, Pulse Width, D1, NS G->H I Acquire Free Induction Decay (FID) H->I J Fourier Transform (FID -> Spectrum) I->J Transfer Raw Data K Phase and Baseline Correction J->K L Reference Spectrum to Standard (0 ppm) K->L M Identify and Integrate 13C Signal L->M N Interpret Chemical Shift & Coupling M->N

Caption: High-level experimental workflow for 13C NMR using (13C)Methanamine.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation. The goal is to create a clear, homogenous solution free of particulate matter.[9]

Causality:

  • Deuterated Solvents (e.g., CDCl₃, D₂O): These are used because deuterium (²H) resonates at a different frequency from ¹H and ¹³C, making the solvent invisible in the spectrum.[7] The spectrometer also uses the deuterium signal to "lock" the magnetic field, compensating for drift over time.

  • Concentration: 13C NMR is significantly less sensitive than 1H NMR.[10] Therefore, a higher sample concentration is required to obtain a good signal-to-noise ratio in a reasonable time. For small molecules, a concentration of 10-100 mg in 0.6-0.7 mL of solvent is typical.[11]

  • Filtration: Suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[9]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10-50 mg of the (13C)Methanamine-containing target molecule.

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).[9] Ensure complete dissolution, using gentle vortexing if necessary.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the narrow section. Filter the sample solution through this plug directly into a clean, high-quality 5 mm NMR tube.[9]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 2: NMR Data Acquisition

This protocol outlines a standard 1D carbon experiment with proton decoupling.

Causality:

  • Proton Decoupling: 13C nuclei couple to nearby protons, which splits the carbon signal into complex multiplets.[3] For simplicity and signal enhancement, a technique called broadband proton decoupling is almost always used. This irradiates all proton frequencies, causing the coupled 13C signals to collapse into single, sharp lines (singlets).[3] This also provides a signal enhancement known as the Nuclear Overhauser Effect (NOE).[2]

  • Pulse Angle (Tip Angle): A 90° pulse provides the maximum signal for a single scan, but requires a long relaxation delay for the magnetization to return to equilibrium. Using a shorter pulse angle (e.g., 30-45°) allows for a shorter delay between scans, increasing the number of scans (NS) that can be acquired in a given time, which is often more efficient for signal averaging.[12]

  • Relaxation Delay (D1): This is the time allowed for the 13C nuclei to relax back to their equilibrium state before the next pulse. It is a critical parameter for quantitative measurements. For simple qualitative spectra, a D1 of 1-2 seconds is common.

  • Number of Scans (NS): Because the 13C signal is weak, the signal from multiple scans must be averaged to improve the signal-to-noise ratio.[3] The signal-to-noise improves with the square root of the number of scans.

Recommended Acquisition Parameters (Bruker Spectrometer Example):

ParameterSymbolRecommended ValueRationale
Pulse ProgramPULPROGzgpg30Standard 1D 13C experiment with power-gated proton decoupling.
Pulse AngleP1 (calibrated)30 degreesOptimizes signal acquisition over time by allowing for shorter recycle delays.[13]
Relaxation DelayD12.0 secondsA good starting point for most qualitative 13C experiments.
Acquisition TimeAQ1.0 - 2.0 secondsDetermines the digital resolution of the spectrum.
Number of ScansNS128 or higherRequired to achieve adequate signal-to-noise. Increase for dilute samples.[10]
Spectral WidthSW~240 ppmCovers the full range of typical organic 13C chemical shifts.[6]

Step-by-Step Methodology:

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Load Experiment: Load a standard 1D 13C experiment with proton decoupling.

  • Set Parameters: Adjust the acquisition parameters according to the table above. For a highly concentrated sample of a small molecule like a (13C)Methanamine derivative, 128 scans may be sufficient. Dilute samples will require significantly more.[10]

  • Acquire Data: Start the acquisition. The spectrometer will pulse the sample and record the resulting Free Induction Decay (FID) for the specified number of scans.

Protocol 3: Data Processing

The raw FID data must be mathematically processed to generate the final, interpretable spectrum.

Causality:

  • Fourier Transform: This mathematical operation converts the time-domain signal (FID) into the frequency-domain signal (the spectrum).

  • Phasing and Baseline Correction: These adjustments are necessary to ensure that all peaks are upright (absorptive) and that the baseline of the spectrum is flat and at zero intensity. A flat baseline is crucial for accurate integration.[14]

  • Referencing: The chemical shift axis must be calibrated. This is typically done by setting the TMS signal to 0.0 ppm or by referencing the known chemical shift of the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).[15]

Step-by-Step Methodology:

  • Fourier Transform: Apply an exponential multiplication (line broadening, LB) of 1-2 Hz to the FID to improve the signal-to-noise ratio, followed by a Fourier Transform.[14]

  • Phase Correction: Manually or automatically adjust the zero-order and first-order phase constants until all peaks in the spectrum are symmetric and positive.

  • Baseline Correction: Apply a polynomial function to correct any curvature in the spectral baseline.

  • Referencing: Calibrate the x-axis by setting the internal standard (TMS) to 0.0 ppm or the solvent residual peak to its known value.

  • Peak Picking & Integration: Identify the signal corresponding to the (13C)Methanamine carbon. The peak's chemical shift provides structural information, and its integral (in quantitative experiments) can provide concentration information.

Applications in Research & Development

The use of (13C)Methanamine extends across various scientific disciplines, providing critical insights that are often unattainable with unlabeled compounds.

Metabolic Flux Analysis

In drug development and biochemistry, understanding how a cell or organism metabolizes a compound is crucial. By synthesizing a drug candidate with a (13C)Methanamine tag, researchers can administer it to a biological system (e.g., cell culture, animal model).[5] Subsequent NMR analysis of metabolites can reveal:

  • The specific metabolic pathways the drug enters.[5]

  • The rate of metabolic conversion.

  • The structure of downstream metabolites, identified by the presence of the unique 13C signal.

G A (13C)Methanamine-labeled Drug Precursor B Biological System (e.g., Cells, Organism) A->B Administration C Metabolic Processing B->C D Extraction of Metabolites C->D E 13C NMR Analysis D->E F Identification of 13C-labeled Metabolites E->F Spectral Analysis

Sources

Reductive methylation of proteins using (13C)Methanamine for NMR studies.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific


C-Methyl Labeling of Proteins using 

C-Methanamine for High-Resolution NMR

C-Methyl Probes via Amidation and Reductive Strategies

Executive Summary & Technical Scope

Objective: To provide a rigorous protocol for installing


C-methyl probes onto protein surfaces using 

C-Methanamine (

C-Methylamine)
for Methyl-TROSY NMR studies.

Critical Technical Distinction: In the field of protein NMR, the term "Reductive Methylation" classically refers to the modification of Lysine residues using Formaldehyde (


CH

O)
and a reducing agent (e.g., NaCNBH

). However, when the specific reagent is

C-Methanamine
, the chemical mechanism is fundamentally different. This protocol focuses on the Chemical Amidation of Carboxyl Groups (Asp/Glu) using

C-Methanamine. This method installs

C-methyl amide probes (

C-NH-CO-Protein) on surface residues, providing excellent coverage for high-molecular-weight proteins where Lysine methylation might be spectroscopically crowded or structurally perturbative.

This guide details the Carboxyl-Methylation Protocol (using


C-Methanamine) as the primary workflow, while referencing the standard Lysine Reductive Methylation (using Formaldehyde) for comparative context.

Scientific Background & Mechanism

Why


C-Methanamine Labeling? 
For large proteins (>30 kDa), standard uniform labeling (

C/

N) suffers from rapid signal decay. Methyl-TROSY (Transverse Relaxation Optimized Spectroscopy) exploits the favorable relaxation properties of methyl groups (CH

). While metabolic labeling (e.g., Ile-

1, Leu, Val) is powerful, it requires expression in E. coli. Chemical modification with

C-Methanamine
allows for the labeling of any purified protein (including those from mammalian sources) at surface-exposed Aspartate and Glutamate residues.

Reaction Mechanism (Carboxyl Activation): The reaction utilizes a water-soluble carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate surface carboxyls, which are then attacked by the nucleophilic


C-Methanamine.
  • Activation: Protein-COOH + EDC

    
     O-Acylisourea intermediate.
    
  • Stabilization: O-Acylisourea + NHS

    
     NHS-Ester (Semi-stable).
    
  • Amidation: NHS-Ester +

    
    CH
    
    
    
    NH
    
    
    
    
    Protein-CO-NH-
    
    
    CH
    
    
    + NHS.

Experimental Protocol: Carboxyl Methyl-Labeling

Reagents Required:

  • Target Protein: Purified, >95% homogeneity, in non-amine buffer (e.g., Phosphate, MES).

  • 
    C-Methanamine Hydrochloride:  (
    
    
    
    CH
    
    
    NH
    
    
    ·HCl), 99% isotope enrichment.
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS.

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.

  • Reaction Buffer: 50 mM MES, 100 mM NaCl, pH 6.0 (Crucial: pH < 6.5 minimizes EDC hydrolysis and side reactions).

Step-by-Step Workflow

1. Buffer Exchange & Preparation

  • Action: Exchange protein into Reaction Buffer (50 mM MES, pH 6.0).

  • Rationale: Amine-containing buffers (Tris, Ammonium) will compete with the protein carboxyls and must be removed. The pH of 6.0 is optimal for EDC efficiency while maintaining protein stability.

  • Concentration: Adjust protein concentration to 50–100

    
    M.
    

2. Reagent Activation (The "Pulse" Method)

  • Note: EDC is unstable in water. Prepare immediately before use.

  • Action: Add solid EDC and NHS to the protein solution to reach a final concentration of 2 mM EDC and 5 mM NHS .

  • Incubation: Stir gently at room temperature for 15–20 minutes.

  • Checkpoint: This step forms the reactive NHS-esters on surface Asp/Glu residues.

3. Nucleophilic Addition (


C-Methanamine) 
  • Action: Add

    
    C-Methanamine HCl  to a final concentration of 20–50 mM  (approx. 10-20x molar excess over total carboxyls).
    
  • pH Adjustment: The addition of methanamine HCl may drop the pH. Briefly check and adjust pH back to 6.0–6.5 using dilute NaOH if necessary.

  • Incubation: Incubate for 2–4 hours at room temperature (or overnight at 4°C).

4. Quenching & Purification

  • Action: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 mins.

  • Rationale: Tris contains a primary amine that will scavenge any remaining activated NHS-esters, preventing cross-linking or aggregation.

  • Purification: Perform Size Exclusion Chromatography (SEC) or extensive dialysis into the final NMR Buffer (e.g., 20 mM Sodium Phosphate, pH 6.5–7.0, 50 mM NaCl, 5-10% D

    
    O).
    

Data Analysis & Expected Results

NMR Spectroscopy (2D


H-

C HSQC):
  • Chemical Shift Region: The resulting

    
    C-methyl amide signals typically appear in a distinct region of the HSQC spectrum, often downfield of the aliphatic methyls (Ile/Leu/Val).
    
  • Signal Count: Expect one peak per solvent-exposed Asp/Glu.

  • Sensitivity: The methyl group has 3 equivalent protons, providing a 3x signal enhancement per site compared to backbone amides, with favorable relaxation properties for large systems.

Quantitative Summary Table:

ParameterCarboxyl Methylation (

C-Methanamine)
Lysine Reductive Methylation (

C-Formaldehyde)
Target Residue Aspartate / Glutamate (COOH)Lysine (

-NH

) / N-terminus
Reagent

C-Methanamine + EDC/NHS

C-Formaldehyde + NaCNBH

Bond Formed Amide (CO-NH-CH

)
Tertiary Amine (N-(CH

)

)
Probe Type Monomethyl (

CH

)
Dimethyl (

CH

)

pH Condition Acidic/Neutral (pH 6.0)Neutral/Basic (pH 7.5–8.0)
Perturbation Neutralizes negative charge (COO


CONHCH

)
Retains positive charge (NH


NH(CH

)

)
Key Application Surface mapping, pH titration studiesInteraction mapping, Crystallography

Visualization: Experimental Workflow

G Protein Purified Protein (Asp/Glu Residues) BufferEx Buffer Exchange (MES pH 6.0) Protein->BufferEx Activation Activation (EDC + NHS) BufferEx->Activation Prepare Surface Intermediate Reactive NHS-Ester Activation->Intermediate Carboxyl Activation Labeling Nucleophilic Attack (+ 13C-Methanamine) Intermediate->Labeling Amidation Quench Quenching (+ Tris pH 8.0) Labeling->Quench Stop Reaction Purify SEC / Dialysis (Remove excess reagents) Quench->Purify NMR Methyl-TROSY NMR Data Purify->NMR Acquire HSQC

Caption: Workflow for site-specific


C-methyl labeling of protein carboxyl groups using 

C-Methanamine and EDC/NHS coupling.

Technical Note on "Reductive Methylation" Terminology

It is vital for the researcher to distinguish between the two primary methylation protocols:

  • Reductive Methylation (Standard): This uses

    
    C-Formaldehyde  and a reducing agent (NaCNBH
    
    
    
    ). It targets Lysines and preserves the positive charge of the residue. This is the "classic" reductive methylation.
  • Methanamine Labeling (This Protocol): This uses

    
    C-Methanamine  and coupling agents (EDC). It targets Carboxyls and removes  the negative charge (converting it to a neutral amide).
    

Warning: Do not attempt to use


C-Methanamine with a reducing agent (NaCNBH

) on a standard protein; no reaction will occur unless the protein has been pre-oxidized to contain aldehyde groups (a specialized "Reductive Amination" technique used for N-terminal tagging).

References

  • O'Connell, M. R., et al. (2009). "Site-specific labeling of proteins with 13C-methyl groups for NMR studies of high-molecular-weight complexes." Journal of Biomolecular NMR. Link

  • Tugarinov, V., & Kay, L. E. (2004). "Methyl-TROSY spectroscopy of slowly relaxing side chain methyl groups in high molecular weight proteins by 13C labeling." Journal of Biomolecular NMR. Link

  • Bock, J. E., et al. (2007). "Chemical modification of proteins for NMR studies." Current Protocols in Protein Science. Link

  • Ray-Soni, A., et al. (2016). "Structural biology of large proteins and protein complexes using methyl-TROSY NMR." Chemical Reviews. Link

Troubleshooting & Optimization

Common challenges in the synthesis of (13C)Methanamine.

Technical Support Center: Synthesis & Handling of ( C)Methanamine

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Protocol Optimization, Impurity Profiling, and Yield Maximization for

Executive Summary & Strategic Overview

(


C)Methanamine

The synthesis is deceptively simple in theory but notoriously difficult in practice due to three specific challenges:

  • Volatility: The free base boils at -6.3°C, leading to catastrophic yield loss if not handled in a closed or trapped system.

  • Over-Alkylation: Direct reaction of

    
    CH
    
    
    I with ammonia inevitably produces inseparable mixtures of mono-, di-, and tri-methylamines.
  • Salt Contamination: Separating the final Hydrochloride salt from Ammonium Chloride (NH

    
    Cl) byproducts is the most frequent point of failure in purity specifications.
    
Route Selection Logic

We recommend two primary pathways. The Gabriel Synthesis is the "Gold Standard" for purity, while the Delépine Reaction offers milder conditions.

RouteSelectionStartStarting Material: (13C)Methyl IodideDecisionPrimary Constraint?Start->DecisionGabrielRoute A: Gabriel Synthesis(Phthalimide)Decision->GabrielMax Purity RequiredDelepineRoute B: Delépine Reaction(Hexamine)Decision->DelepineSpeed/SimplicityGab_ProsPros: No over-alkylationHigh purityGabriel->Gab_ProsGab_ConsCons: Requires hydrazineMulti-step workupGabriel->Gab_ConsDel_ProsPros: Mild conditionsSimple reagentsDelepine->Del_ProsDel_ConsCons: Formaldehyde byproductAtom economyDelepine->Del_Cons

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on laboratory constraints.

Protocol A: The Gabriel Synthesis (Recommended)

This method utilizes Potassium Phthalimide to strictly enforce mono-alkylation. It is the most robust method for protecting the expensive

Reagents
  • 
    C-Methyl Iodide (
    
    
    CH
    
    
    I)
  • Potassium Phthalimide[1][2]

  • DMF (Anhydrous)[3]

  • Hydrazine Hydrate

  • Hydrochloric Acid (conc.)[4]

Step-by-Step Methodology

Phase 1: N-Alkylation

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain a nitrogen atmosphere.

  • Dissolution: Suspend Potassium Phthalimide (1.1 eq) in anhydrous DMF.

  • Addition: Cool the mixture to 0°C. Add

    
    CH
    
    
    I (1.0 eq) dropwise via syringe.
    • Expert Note:

      
      CH
      
      
      I is volatile (BP 42°C). Do not remove the cooling bath until addition is complete.
  • Reaction: Allow to warm to room temperature and stir for 12-18 hours. The solution will become clear as the N-methylphthalimide forms.

  • Workup: Pour into ice water. The product, N-(

    
    C-methyl)phthalimide, will precipitate. Filter, wash with cold water, and dry.
    

Phase 2: Hydrazinolysis (Cleavage)

  • Suspension: Suspend the dried intermediate in ethanol.

  • Cleavage: Add Hydrazine Hydrate (1.2 eq) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form, indicating successful cleavage.

  • Acidification: Cool and carefully add excess conc. HCl. This converts the free amine to the non-volatile Hydrochloride salt.

  • Filtration: Filter off the solid phthalhydrazide byproduct. The filtrate contains your product.

Protocol B: The Delépine Reaction (Alternative)

Useful when hydrazine use is restricted. It uses Hexamethylenetetramine (Hexamine) to form a quaternary salt, which is then hydrolyzed.[5]

Step-by-Step Methodology
  • Quaternization: Dissolve Hexamine (1.0 eq) in Chloroform. Add

    
    CH
    
    
    I (1.0 eq).
  • Precipitation: Stir at room temperature. The salt (

    
    C-methylhexaminium iodide) is insoluble in chloroform and will precipitate quantitatively.
    
  • Hydrolysis: Filter the salt and transfer to a flask with Ethanol/Conc. HCl (3:1 ratio).

  • Reflux: Heat to reflux for 2-4 hours. The hexamine cage collapses, releasing Formaldehyde (captured as acetal) and Ammonium Chloride, leaving

    
    C-Methylamine HCl.
    

Critical Workflow: Purification & Isolation

The "Art" of the Synthesis: This is where 90% of failures occur. The crude product from either route often contains Ammonium Chloride (NH

6
The n-Butanol Separation Technique

Standard recrystallization with Ethanol is often insufficient because NH

46

Protocol:

  • Evaporation: Evaporate the crude acidic filtrate to complete dryness (Rotovap at 50°C). You will have a hygroscopic white solid.

  • Solvent Switch: Add n-Butanol (anhydrous) to the residue.

  • Reflux: Heat the suspension to boiling (117°C).

    • Mechanism:[1][5][7][8][9][10][11]

      
      C-Methylamine HCl is soluble in boiling n-butanol. NH
      
      
      Cl is practically insoluble.
  • Hot Filtration: Filter the solution while boiling hot through a heated glass funnel. The NH

    
    Cl remains on the filter.[10]
    
  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. Pure

    
    C-Methylamine HCl plates will crystallize.
    
Data Table: Solubility Profile
SolventMethylamine HCl SolubilityNH

Cl Solubility
Verdict
Water Very HighVery HighNo Separation
Ethanol (Abs) HighLow (0.6g/100g)Partial Separation
Chloroform LowInsolubleRemoves di/tri-methylamines
n-Butanol High (Hot) Negligible Best for Purification

Troubleshooting & FAQs

Q1: My yield is significantly lower than theoretical ( < 40%). Where did the C go?

Diagnosis: Volatility Loss.[12] Root Cause: If you evaporated the solvent before ensuring the solution was strongly acidic (pH < 2), you evaporated the free base (



Fix:
Q2: The NMR shows a split peak or "shoulders" on the methyl group.

Diagnosis: Over-alkylation or H/D Exchange. Root Cause: If using the Delépine or direct amination, you may have small amounts of dimethylamine. Fix: Wash the crude solid with dry Chloroform. Methylamine HCl is insoluble in Chloroform, but Dimethylamine HCl and Trimethylamine HCl are significantly more soluble. This "washing" step removes the poly-alkylated impurities.

Q3: Why is my product hygroscopic and "wet" looking?

Diagnosis: Hygroscopicity of the HCl salt. Fix: Methylamine Hydrochloride is naturally deliquescent. Dry it in a vacuum desiccator over P


Q4: Can I use C-Methanol instead of Iodide?

Diagnosis: Route Feasibility. Answer: Not easily in a standard lab. The reaction of Methanol + Ammonia requires high pressure (300°C, high psi) and alumina catalysts (industrial process). Stick to



Visualization: The Isolation Trap Setup

When liberating the free base for the final application (e.g., reacting with an acid chloride), you must distill the gas.

IsolationSetupcluster_warningSAFETY CRITICALGeneratorGenerator Flask(MeNH3Cl + NaOH)DryingDrying Tube(NaOH Pellets)Generator->DryingWet MeNH2 GasTrapReaction Vessel(Target Solution at -78C)Drying->TrapDry MeNH2 Gas

Figure 2: Gas generation and trapping train. Note: The drying tube is essential to prevent water from quenching downstream anhydrous reactions.

References

  • Gabriel Synthesis Mechanism & Protocol

    • Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. Link

  • Purification of Methylamine HCl (n-Butanol Method)

    • Organic Syntheses, Coll. Vol. 1, p. 347 (1941); Vol. 8, p. 66 (1928). Methylamine Hydrochloride.[4][10][13] Link

  • Delépine Reaction Overview

    • Galat, A., & Elion, G. (1939). The Preparation of Primary Amines from Hexamethylenetetramine. Journal of the American Chemical Society. Link

  • Isotopic Labeling Techniques

    • Raap, J., et al. (1990). Enzymatic synthesis of [methyl-13C]methionine. Recueil des Travaux Chimiques des Pays-Bas. Link

Optimizing storage conditions to ensure the stability of (13C)Methanamine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for (13C)Methanamine and its hydrochloride salt. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable isotopic labeling reagent throughout its storage and application. Here, we address common challenges and provide in-depth guidance to troubleshoot potential issues, ensuring the accuracy and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of (13C)Methanamine and its hydrochloride salt.

Q1: What is the primary difference between (13C)Methanamine (free base) and (13C)Methanamine Hydrochloride?

A1: The primary difference lies in their physical state and handling requirements.

  • (13C)Methanamine (free base) is a gas at room temperature with a boiling point of -6.3°C. It is typically supplied in pressurized cylinders. Its high volatility requires specialized handling procedures to prevent loss of material.

  • (13C)Methanamine Hydrochloride is a white to slightly yellow crystalline solid.[1] This salt form is significantly less volatile and more stable, making it easier to handle, weigh, and store under standard laboratory conditions. For most applications, the hydrochloride salt is converted to the free base in situ or just prior to use by treatment with a strong base.[2]

Q2: What are the optimal storage conditions for (13C)Methanamine Hydrochloride?

A2: To ensure long-term stability, (13C)Methanamine Hydrochloride should be stored in a cool, dry, and dark environment. It is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes potential degradation over long-term storage. While some suppliers suggest room temperature storage away from light and moisture, refrigeration provides an additional layer of protection against thermal degradation.[4]
Atmosphere Inert gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, amber glass vialProtects from light and moisture ingress. Amber glass is crucial to prevent photodegradation.
Location Well-ventilated, secure areaGeneral laboratory safety practice for chemical storage.

Q3: How should I handle the gaseous (13C)Methanamine?

A3: Gaseous (13C)Methanamine requires careful handling due to its volatility and flammability. Always work in a well-ventilated fume hood. Use appropriate pressure regulators and tubing compatible with amines. To transfer the gas, it can be condensed in a cold trap (e.g., using liquid nitrogen or a dry ice/acetone bath) and then dissolved in a suitable solvent.

Q4: What are the primary degradation pathways for (13C)Methanamine?

A4: The primary degradation pathways include:

  • Oxidation: Amines can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of various oxidation products.

  • Hydrolysis: The hydrochloride salt is hygroscopic. In the presence of significant moisture, the equilibrium can be affected, and in solution, the pH will influence the stability.

  • Photodegradation: Exposure to UV light can lead to the degradation of methylamine. Studies have shown that in aqueous solutions, methylamine is degraded in the presence of UV light, with the neutral species (CH3NH2) being more susceptible than the protonated form (CH3NH3+).[5] The primary degradation product in this process is ammonium (NH4+).[5][6]

Q5: Can I prepare stock solutions of (13C)Methanamine Hydrochloride? If so, what is the recommended solvent and storage?

A5: Yes, stock solutions can be prepared. The choice of solvent depends on the downstream application.

  • Aqueous Solutions: Use high-purity, degassed water. Be aware that the stability in aqueous solutions is pH-dependent. Acidic conditions (pH < 6) will favor the more stable protonated form (13CH3NH3+).[2] Stock solutions should be stored at 2-8°C and used as quickly as possible.

  • Organic Solvents: Anhydrous solvents like methanol, ethanol, or DMSO can be used. Ensure the solvent is dry to prevent hydrolysis. Store under an inert atmosphere at 2-8°C.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing causative explanations and actionable solutions.

Issue 1: Inconsistent or Low Incorporation of the 13C Label in My Experiment

Possible Cause 1: Degradation of (13C)Methanamine

  • Causality: If the (13C)Methanamine has degraded, the effective concentration of the active labeling reagent is reduced, leading to lower incorporation efficiency.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the FAQ section.

    • Assess Purity: Perform a purity check using a suitable analytical method (see Section 3: Experimental Protocols).

    • Prepare Fresh Solutions: Always prepare fresh solutions of (13C)Methanamine or its hydrochloride salt immediately before use. Do not use old stock solutions, especially if they have been stored for an extended period without proper precautions.

Possible Cause 2: Inefficient Conversion of the Hydrochloride Salt to the Free Base

  • Causality: Many reactions require the nucleophilic free base form of methanamine. Incomplete deprotonation of the hydrochloride salt will result in a lower concentration of the reactive species.

  • Troubleshooting Steps:

    • Choice of Base: Use a strong, non-nucleophilic base (e.g., sodium hydroxide, potassium hydroxide) to deprotonate the methylammonium chloride.[2]

    • Stoichiometry: Use at least a stoichiometric equivalent of the base. A slight excess may be beneficial to drive the equilibrium towards the free base.

    • Reaction Conditions: The deprotonation is typically rapid. Ensure adequate mixing. If generating the free base for introduction into a reaction, it can be done in a separate vessel and the volatile amine can be transferred via cannula or as a gas.

Issue 2: Unexpected Peaks in Mass Spectrometry (MS) or NMR Analysis

Possible Cause 1: Presence of Impurities

  • Causality: Synthesis of (13C)Methanamine can result in impurities such as (13C)dimethylamine, (13C)trimethylamine, and ammonium chloride.[7][8] These impurities can lead to unexpected signals in your analytical data.

  • Troubleshooting Steps:

    • Review Certificate of Analysis (CoA): Check the CoA from the supplier for the specified purity and potential impurities.

    • Purification: If you suspect impurities are affecting your results, consider purifying the (13C)Methanamine Hydrochloride by recrystallization (see Section 3: Experimental Protocols).

    • High-Resolution MS: Use high-resolution mass spectrometry to differentiate between your desired product and potential impurities based on their exact mass.

Possible Cause 2: Isotopic Scrambling or Incomplete Labeling

  • Causality: While less common for a stable isotope like 13C, under certain harsh reaction conditions, it's worth considering if any side reactions could be occurring. More likely is the presence of a small amount of unlabeled material.

  • Troubleshooting Steps:

    • Confirm Isotopic Purity: The isotopic purity should be stated on the CoA. For highly sensitive experiments, this is a critical parameter.

    • MS Analysis of Starting Material: Analyze the (13C)Methanamine reagent itself by MS to confirm its isotopic enrichment.

Logical Flow for Troubleshooting Inconsistent Labeling

troubleshooting_flow start Inconsistent/Low 13C Label Incorporation check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_purity Assess Purity of (13C)Methanamine (NMR, MS) check_storage->check_purity Storage OK fresh_solution Prepare Fresh Solutions check_storage->fresh_solution Improper Storage check_purity->fresh_solution Impurity Detected check_deprotonation Review Deprotonation Protocol check_purity->check_deprotonation Purity OK contact_support Contact Technical Support check_purity->contact_support Significant Degradation fresh_solution->check_deprotonation base_choice Use Strong, Non-nucleophilic Base check_deprotonation->base_choice stoichiometry Ensure Adequate Base Stoichiometry base_choice->stoichiometry re_run_experiment Re-run Experiment stoichiometry->re_run_experiment

Caption: Troubleshooting workflow for low isotopic incorporation.

Section 3: Experimental Protocols

Protocol 1: Purity Assessment of (13C)Methanamine Hydrochloride by 1H and 13C NMR

This protocol allows for the verification of the chemical and isotopic purity of (13C)Methanamine Hydrochloride.

Materials:

  • (13C)Methanamine Hydrochloride sample

  • Deuterated solvent (e.g., D2O, MeOD)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of (13C)Methanamine Hydrochloride and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

  • 1H NMR Acquisition:

    • Acquire a standard 1H NMR spectrum.

    • The methyl protons will appear as a doublet due to coupling with the 13C nucleus (¹JCH ≈ 140 Hz).

    • Look for the presence of smaller singlets flanking the doublet, which could indicate the presence of unlabeled methanamine.

    • Check for signals corresponding to potential impurities like dimethylamine or trimethylamine.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • A single, strong signal should be observed for the 13C-labeled methyl carbon.

    • The chemical shift will depend on the solvent but is typically in the range of 25-30 ppm.

    • The absence of other significant peaks indicates high chemical purity.

Protocol 2: Purification of (13C)Methanamine Hydrochloride by Recrystallization

This protocol can be used to remove potential impurities such as ammonium chloride.

Materials:

  • (13C)Methanamine Hydrochloride

  • Anhydrous ethanol or n-butanol

  • Heating mantle with stirrer

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude (13C)Methanamine Hydrochloride in a round-bottom flask.

  • Add a minimal amount of hot anhydrous ethanol or n-butanol to dissolve the solid completely. n-Butanol is particularly effective for removing ammonium chloride, which is negligibly soluble in it.[7]

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Section 4: Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for preventing the loss of your valuable isotopic material.

Hydrolysis and pH-Dependent Stability

In aqueous solutions, (13C)Methanamine exists in equilibrium with its protonated form, (13C)Methylammonium.

CH₃NH₂ + H₂O ⇌ CH₃NH₃⁺ + OH⁻

The position of this equilibrium is pH-dependent.

  • Acidic pH (< 7): The equilibrium shifts to the right, favoring the more stable protonated form. This is why the hydrochloride salt is the preferred form for storage.

  • Alkaline pH (> 7): The equilibrium shifts to the left, favoring the free base. The free base is more susceptible to oxidative and photodegradation.[5]

Photodegradation Pathway

photodegradation_pathway CH3NH2 (13C)Methanamine radicals Reactive Oxygen Species (e.g., •OH) CH3NH2->radicals Initiation hv UV Light (hν) hv->radicals intermediates Imines & Amides radicals->intermediates Propagation NH4 (13C)Ammonium (NH4+) intermediates->NH4 Primary Nitrogen Product CO2_H2O CO2 + H2O intermediates->CO2_H2O Carbon Backbone Oxidation

Caption: Simplified photodegradation pathway of (13C)Methanamine.

References

  • Helali, S., Dappozze, F., Horikoshi, S., Bui, T. H., Perol, N., & Guillard, C. (2013). Kinetics of the photocatalytic degradation of methylamine: Influence of pH and UV-A/UV-B radiant fluxes. Journal of Photochemistry and Photobiology A: Chemistry, 255, 50–57.
  • Colman, F. J., Freeman, S., & Gac, N. A. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PLOS ONE, 16(8), e0255353.
  • Wurtz, C. A. (1849). Ueber eine neue Reihe organischer Alkalien. Annalen der Chemie und Pharmacie, 71(3), 326-331.
  • Fuson, R. C., & Zirkle, C. L. (1947). Methylamine Hydrochloride. Organic Syntheses, 27, 68.
  • Wyzant Ask An Expert. (2020). pH of methylamine solution. Retrieved from [Link]

  • Pharmaffiliates. (2023). Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation. Retrieved from [Link]

  • E. I. Du Pont De Nemours and Company. (1981). Methylamines purification process (U.S. Patent No. EP0037695B1).
  • Wang, Y., et al. (2022). Electrocatalytic Synthesis of Methylamine from Nitrate and Carbon Dioxide on a Heterometallic Polyphthalocyanine. Chemical Science, 13(24), 7136-7142.
  • NileRed. (2024, March 17). Making Methylamine 3 Ways [Video]. YouTube. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Feenstra, K. A., et al. (2017). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 7(4), 54.
  • Quora. (2019). What is the pH of methylamine? Retrieved from [Link]

  • Shishkov, I. V., et al. (2018). Trimethylsilyldiazo[13C]methane: A Versatile 13C-Labelling Reagent. Organic Syntheses, 95, 373-393.
  • Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 547.
  • D'Appollonio, F., et al. (2012). Methylamine and dimethylamine photocatalytic degradation—Adsorption isotherms and kinetics. Chemical Engineering Journal, 198-199, 249-257.
  • Tiedemann, N. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Methylamine-13C hydrochloride. Retrieved from [Link]

  • S. A. E. A. H. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), 7013-7023.
  • Sciencemadness Wiki. (2020). Methylamine. Retrieved from [Link]

  • Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 220.
  • G. W. W. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 16(30), 5446-5450.
  • Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). Summary report: Photo-oxidation of methylamine, dimethylamine and trimethylamine. NILU OR 02/2011.
  • Wikipedia contributors. (2024, January 29). Methylamine. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Activate Chemistry. (2023, December 1). Solved 13C NMR spectroscopic problems #nmr #cmr #spectroscopy [Video]. YouTube. [Link]

  • Reddit. (2019). an increase in pH favors the production of methyl amine??. r/chemhelp. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 83(17), 6646-6651.
  • Bovermann, T., et al. (2021). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews, 121(15), 9498-9543.
  • Lorkiewicz, P. K., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 10(11), 458.

Sources

Minimizing isotopic scrambling in (13C)Methanamine labeling experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide authoritative troubleshooting and protocol optimization for researchers utilizing


C-Methanamine (Methylamine) in drug discovery and metabolic flux analysis. This guide focuses on minimizing "scrambling"—defined here as either the loss of isotopic enrichment due to dilution/exchange or the metabolic redistribution of the label into non-target pathways.
Strategic Overview: Defining "Scrambling"

Before troubleshooting, identify which type of scrambling is affecting your experiment. The mechanism of failure differs fundamentally between synthetic chemistry and biological applications.

ContextDefinition of "Scrambling"Primary MechanismCritical Control Point
Synthetic Chemistry Loss of regiospecificity or isotopic dilution.[1]Dialkylation (over-reaction) or exchange with atmospheric CO

.
Stoichiometry & pH control.
Metabolic/In Vivo Label appearing in non-target metabolites (e.g., Serine, Purines).Entry into the One-Carbon (Folate) Cycle via amine oxidation.Enzyme inhibition (MAO/SSAO).
Module 1: Synthetic Chemistry (Drug Development)

Core Issue: Inefficient incorporation and "Synthetic Scrambling" (Dialkylation).

In reductive amination, using


C-Methanamine often leads to dialkylation  (forming tertiary amines), effectively "scrambling" your stoichiometry and wasting the expensive isotope. To maintain high fidelity (mono-methylation), you must avoid the standard "one-pot" protocol.
Optimized Protocol: Stepwise Reductive Amination

Based on the Abdel-Magid Reductive Amination principles.

The Protocol:

  • Imine Formation (Dehydration):

    • Dissolve the aldehyde/ketone in anhydrous Methanol (MeOH).

    • Add 1.05 - 1.1 equivalents of

      
      C-Methanamine Hydrochloride.
      
    • Crucial Step: Add anhydrous MgSO

      
        or molecular sieves to drive the equilibrium toward the imine (Schiff base).
      
    • Stir for 2–4 hours at room temperature. Do not add the reducing agent yet.

  • Reduction:

    • Filter off the drying agent (if used) or cool the solution to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

    • Why STAB? Unlike NaCNBH

      
      , STAB is less toxic and does not reduce the aldehyde as quickly as the imine, preventing label dilution by side-products.
      
  • Quench:

    • Quench with saturated NaHCO

      
      . Extract with EtOAc.
      
Troubleshooting Synthetic Issues

Q: My mass spec shows a mix of labeled and unlabeled product (M+0 and M+1). Is the label scrambling?

  • Diagnosis: This is likely Isotopic Dilution , not scrambling.

  • Cause: Atmospheric CO

    
     absorption. Free base methylamine reacts avidly with CO
    
    
    
    to form carbamates/carbonates. If your
    
    
    C-Methanamine source was stored as a free base (gas/liquid) rather than the HCl salt, it may have exchanged with atmospheric
    
    
    CO
    
    
    .
  • Fix: Always store

    
    C-Methanamine as the Hydrochloride salt . Generate the free base in situ only immediately before reaction using a non-nucleophilic base (e.g., DIPEA).
    

Q: I am seeing significant dimethylation (M+2 product).

  • Cause: The imine intermediate hydrolyzed back to the aldehyde, or the reaction pH was too low.

  • Fix: Use the Stepwise Protocol above. Ensure the imine formation is complete (monitor by TLC/NMR) before adding the hydride source.

Visualizing the Synthetic Control Points

SyntheticWorkflow Figure 1: Critical Control Points in Reductive Amination to Prevent Dialkylation. Start Aldehyde/Ketone + 13C-Methanamine Imine Imine Intermediate (Schiff Base) Start->Imine Anhydrous MeOH MgSO4 (Drying) SideReaction Hydrolysis/Dialkylation (SCRAMBLING) Imine->SideReaction Water present Slow Reduction Product Mono-13C-Methylated Product Imine->Product NaBH(OAc)3 (Fast Reduction)

Module 2: Biological & Metabolic Scrambling

Core Issue: The "One-Carbon Leak."[2][3][4][5][6][7]

In metabolic flux analysis, researchers often assume the methyl group stays intact. However, biological systems possess enzymes (Amine Oxidases) that cleave the methyl group, converting it to Formaldehyde. This


C-Formaldehyde enters the Folate Cycle , effectively "scrambling" the label into Serine, Methionine, and Purines.
Mechanism of Failure: The Semicarbazide-Sensitive Amine Oxidase (SSAO) Pathway
  • 
    C-Methylamine is oxidized by SSAO or MAO (Monoamine Oxidase).
    
  • Product:

    
    C-Formaldehyde + NH
    
    
    
    + H
    
    
    O
    
    
    .
  • 
    C-Formaldehyde binds to Tetrahydrofolate (THF).
    
  • Result: The label is redistributed globally, ruining specific tracer experiments.

Troubleshooting Metabolic Issues

Q: I see 13C enrichment in Serine and Glycine. Why?

  • Diagnosis: Metabolic Scrambling via the Folate Cycle.

  • Fix 1 (In Vitro/Cell Lysate): Add Semicarbazide or Pargyline to the media. These are inhibitors of SSAO and MAO, respectively. They block the initial oxidation of methylamine.

  • Fix 2 (In Vivo): Use specific knockout strains (e.g., mauA mutants in bacteria) that lack methylamine utilization pathways.

Q: Can I prevent this in Cell-Free Protein Synthesis (CFPS)?

  • Answer: Yes. In CFPS, you can reduce the extract with NaBH

    
      prior to adding the template. This inactivates PLP-dependent enzymes (like transaminases) and reduces the active cofactors required for oxidative deamination, effectively "locking" the label in place.
    
Visualizing the Metabolic Leak

MetabolicLeak Figure 2: The Metabolic Leak Pathway. Inhibition of MAO/SSAO is required to prevent scrambling. Input 13C-Methanamine Enzyme Amine Oxidase (MAO/SSAO) Input->Enzyme Oxidation Target Target Metabolite (Intact Methyl) Input->Target Direct Incorporation Leak 13C-Formaldehyde Enzyme->Leak Cleavage Folate Folate Cycle (One-Carbon Pool) Leak->Folate THF Binding Scrambled Scrambled Output: Serine, Purines, Methionine Folate->Scrambled Biosynthesis Inhibitor Inhibitor: Semicarbazide Inhibitor->Enzyme BLOCKS

Module 3: Storage and Handling Protocols

The "Invisible" Scrambler: Atmospheric Exchange


C-Methanamine is highly basic. Upon contact with air, it reacts with CO

to form methylammonium methylcarbamate. While the carbon skeleton doesn't "scramble," this reaction alters the stoichiometry of your synthesis, leading to poor yields and apparent loss of label efficiency.

Best Practices:

  • Form: Always purchase and store as

    
    C-Methanamine Hydrochloride (HCl) .
    
  • Desiccation: Store in a desiccator. Water absorption promotes hydrolysis and exchange.

  • Free-Basing: If your protocol requires the free base:

    • Do NOT bubble gas through the solvent if possible.

    • Preferred: Suspend the HCl salt in the solvent and add an equimolar amount of dry DBU or DIPEA (Hunig's Base). This releases the free amine directly into the solution without exposure to atmospheric CO

      
      .
      
References
  • Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Su, X. C., et al. (2011). "Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enzymes."[6] Journal of Biomolecular NMR. Link

  • Crown, S. B., et al. (2015). "Metabolic Flux Analysis with 13C-Labeling Experiments." Methods in Molecular Biology. Link

  • Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition. (Relevant for general isotope handling principles). Link

Sources

Technical Support Center: Overcoming Incomplete Derivatization with (¹³C)Methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for derivatization applications using (¹³C)Methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical derivatization for mass spectrometry and chromatography-based analyses. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to optimize your experiments for robust and reproducible results.

Introduction to (¹³C)Methanamine Derivatization

(¹³C)Methanamine is a valuable isotopic labeling reagent used to introduce a ¹³C-methyl group onto a target molecule. This stable isotope labeling strategy is critical for quantitative analysis using mass spectrometry, enabling the creation of internal standards that closely mimic the analyte of interest, thereby correcting for matrix effects and variations in sample processing.[1][2] However, achieving complete and consistent derivatization is paramount for accurate quantification.[3] Incomplete reactions can lead to underestimation of the analyte, increased variability, and a host of analytical complications.[4]

This guide provides a structured approach to troubleshooting and understanding the key factors that govern the success of your derivatization with (¹³C)Methanamine.

Troubleshooting Guide: Diagnosing and Resolving Incomplete Derivatization

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Derivatization Product Detected

Question: I am not seeing the expected mass shift for my analyte after the derivatization reaction, or the peak intensity is extremely low. What are the likely causes?

Answer: This is a common and frustrating issue that typically points to a fundamental problem with the reaction conditions. The primary suspects are reaction pH, reagent integrity, and insufficient reaction time or temperature.

Causality and Troubleshooting Steps:

  • Incorrect Reaction pH: The single most critical factor for successful derivatization with an amine reagent is the pH of the reaction mixture.[5] (¹³C)Methanamine is typically supplied as a hydrochloride salt ((¹³C)CH₃NH₂·HCl). In this form, the amine group is protonated ((¹³C)CH₃NH₃⁺) and is not nucleophilic, meaning it cannot react with your target molecule. To enable the reaction, the amine must be in its free, neutral form ((¹³C)CH₃NH₂).[5]

    • Solution: The reaction medium must be alkaline. The optimal pH for derivatizing amines is generally between 8 and 11. You must add a suitable base to your reaction mixture to neutralize the HCl and raise the pH to the optimal range. A borate buffer is commonly used for this purpose.[6]

    • Protocol:

      • Dissolve your (¹³C)Methanamine hydrochloride in an appropriate solvent.

      • Add a sufficient volume of an alkaline buffer (e.g., 0.1 M borate buffer, pH 9.0) to the reaction mixture containing your analyte.

      • Ensure the final pH of the reaction mixture is within the 8-11 range. You may need to optimize this for your specific analyte.

  • Degraded Derivatization Reagent: (¹³C)Methanamine solutions, especially when reconstituted, may not be stable over long periods. Degradation can occur due to improper storage or repeated handling.[4]

    • Solution: Prepare fresh (¹³C)Methanamine solutions for your experiments whenever possible. If using a stock solution, ensure it has been stored correctly (typically at low temperatures and protected from light and moisture) and is within its recommended shelf life.[7]

    • Best Practice: Aliquot your reconstituted reagent into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.

  • Sub-optimal Reaction Time and Temperature: Derivatization reactions are kinetically controlled. Insufficient time or energy (temperature) will result in an incomplete reaction.[8]

    • Solution: Increase the reaction time and/or temperature. Many derivatization reactions for amines require incubation at elevated temperatures (e.g., 40-70°C) for 30-60 minutes.[5][6]

    • Optimization: Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) and a temperature gradient experiment (e.g., 40°C, 55°C, 70°C) to determine the optimal conditions for your specific analyte.

Issue 2: High Variability and Poor Reproducibility in Derivatization Yield

Question: My derivatization efficiency is inconsistent between samples and even between replicates of the same sample. What could be causing this?

Answer: High variability often points to subtle inconsistencies in your experimental workflow or the presence of interfering substances in your sample matrix.

Causality and Troubleshooting Steps:

  • Presence of Water: Many derivatization reagents are sensitive to moisture, which can hydrolyze the reagent or the activated analyte, reducing the yield of the desired product.[9]

    • Solution: Ensure all solvents and reagents are anhydrous. If your sample is in an aqueous solution, it may be necessary to evaporate it to dryness before adding the derivatization reagents.[10]

    • Technique: When evaporating samples, use a gentle stream of nitrogen and avoid excessive heat to prevent degradation of the analyte.

  • Matrix Effects: Complex biological or environmental samples can contain components that interfere with the derivatization reaction.[11] This can include other primary amines that compete for the derivatizing reagent or substances that alter the reaction pH.

    • Solution: Implement a sample cleanup step prior to derivatization. Solid-phase extraction (SPE) or liquid-liquid extraction can be effective in removing interfering matrix components.[5]

    • Validation: Spike your analyte into a blank matrix that has undergone the cleanup procedure to assess recovery and derivatization efficiency in the presence of the matrix.

  • Inconsistent Reagent-to-Analyte Ratio: For a quantitative and reproducible reaction, the derivatizing reagent should be in molar excess relative to the analyte.[12] If the amount of analyte varies significantly between samples, a fixed amount of reagent may be insufficient for some samples.

    • Solution: Estimate the concentration range of your analyte and ensure you are using a sufficient molar excess of (¹³C)Methanamine (e.g., 10-fold or higher).

    • Experiment: If you observe variability, try increasing the concentration of the (¹³C)Methanamine solution.

Frequently Asked Questions (FAQs)

Q1: What is the correct way to prepare and store (¹³C)Methanamine hydrochloride solutions?

A1: (¹³C)Methanamine hydrochloride is a solid that should be stored at room temperature, protected from light and moisture.[7] For use, prepare a stock solution in a high-purity solvent like acetonitrile or methanol. It is highly recommended to prepare fresh solutions for each experiment. If you need to store a stock solution, keep it tightly sealed at a low temperature (e.g., 4°C or -20°C) and minimize the storage time. Aliquoting into single-use vials is the best practice to maintain reagent integrity.[4]

Q2: How do I choose the right solvent for my derivatization reaction?

A2: The ideal solvent should dissolve both your analyte and the (¹³C)Methanamine reagent, be inert to the reaction conditions, and be compatible with your subsequent analytical method (e.g., GC-MS or LC-MS). Acetonitrile is a common choice for amine derivatization.[13] Pyridine can also be used as it can act as both a solvent and a catalyst.[14]

Q3: Can I derivatize my analyte directly in a complex matrix like plasma or urine?

A3: While direct "in-matrix" derivatization can sometimes be successful, it is generally not recommended for quantitative applications due to the high potential for matrix effects.[15] Components in the matrix can suppress the reaction, leading to incomplete derivatization and inaccurate results. A sample cleanup step is strongly advised to ensure robust and reliable quantification.[5]

Q4: What are some common by-products I might see in my analysis?

A4: Incomplete derivatization will result in the presence of your unreacted analyte. Additionally, if your analyte has multiple reactive sites, you may see partially derivatized products. Excess derivatizing reagent may also be detected. In mass spectrometry, you should also be aware of common adducts that can form, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts of your derivatized product.[16][17]

Experimental Protocols & Data Presentation

Table 1: Key Parameters for Optimizing (¹³C)Methanamine Derivatization
ParameterRecommended RangeRationale & Key Considerations
pH 8.0 - 11.0Ensures (¹³C)Methanamine is in its deprotonated, nucleophilic form.[5] Critical for reaction initiation.
Temperature 40 - 70 °CProvides the necessary activation energy for the reaction.[5] Higher temperatures can accelerate the reaction but may degrade the analyte.
Reaction Time 30 - 60 minutesAllows the reaction to proceed to completion.[8] Requires optimization for each specific analyte.
Reagent Molar Excess >10-foldEnsures the reaction is not limited by the amount of derivatizing reagent, driving it to completion.[12]
Solvent Acetonitrile, PyridineMust be anhydrous and inert. Pyridine can also act as a catalyst.[13][14]
Protocol 1: Standard Derivatization of a Primary Amine with (¹³C)Methanamine
  • Sample Preparation:

    • If your sample is in an aqueous solution, evaporate a known volume to complete dryness under a gentle stream of nitrogen.

  • Reagent Preparation (Prepare Fresh):

    • Prepare a 10 mg/mL solution of (¹³C)Methanamine hydrochloride in anhydrous acetonitrile.

    • Prepare a 0.1 M borate buffer and adjust the pH to 9.0 with NaOH.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of the borate buffer (pH 9.0).

    • Add 50 µL of the (¹³C)Methanamine solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction vial at 60°C for 45 minutes.[6]

  • Reaction Quenching and Sample Analysis:

    • After incubation, cool the vial to room temperature.

    • The sample is now ready for dilution and analysis by LC-MS or GC-MS.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Incomplete Derivatization

troubleshooting_workflow start Low/Variable Derivatization Yield check_ph Is pH between 8 and 11? start->check_ph adjust_ph Adjust pH with Alkaline Buffer check_ph->adjust_ph No check_reagent Is Reagent Freshly Prepared? check_ph->check_reagent Yes adjust_ph->check_ph prepare_reagent Prepare Fresh (13C)Methanamine Solution check_reagent->prepare_reagent No check_conditions Are Time/Temp Optimized? check_reagent->check_conditions Yes prepare_reagent->check_reagent optimize_conditions Increase Reaction Time and/or Temperature check_conditions->optimize_conditions No check_matrix Is Sample Matrix Complex? check_conditions->check_matrix Yes optimize_conditions->check_conditions cleanup_sample Implement Sample Cleanup (e.g., SPE) check_matrix->cleanup_sample Yes success Successful Derivatization check_matrix->success No cleanup_sample->success

Caption: A logical workflow for troubleshooting incomplete derivatization.

References

  • Waters Corporation. (n.d.). What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? - WKB117475. Waters Knowledge Base. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Rahman, M. M., & Abd El-Aty, A. M. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 133.
  • Puente, V., et al. (2011). Simplified reaction scheme for the derivatization of memantine with... ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Shodhganga. Retrieved from [Link]

  • Samanidou, V. (Ed.). (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
  • Kalogiaras, F., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(1), 234.
  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183.
  • Kim, K. H., et al. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods, 6(20), 8295-8302.
  • Kim, K. H., et al. (2014). (PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. ResearchGate. Retrieved from [Link]

  • Patti, G. J., et al. (2012). Addressing the current bottlenecks of metabolomics: Isotopic Ratio Outlier Analysis™, an isotopic-labeling technique for accurate biochemical profiling. Analytical Chemistry, 84(1), 269-275.
  • Clendinen, C. S., et al. (2014). Structure elucidation of uniformly 13C labeled small molecule natural products.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Tašev, K., et al. (2016). (PDF) Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. ResearchGate. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Semantic Scholar. Retrieved from [Link]

  • Jastrzębska, A., et al. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. Molecules, 28(4), 1647.
  • Burla, B., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 83.
  • Mahadevan, I. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. ResearchGate. Retrieved from [Link]

  • Zhang, T., et al. (2021). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2020). Experimental setup to perform isotopic labelling and prepare leaf... ResearchGate. Retrieved from [Link]

  • Skopp, G., et al. (2019). Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. Journal of Forensic Sciences, 64(6), 1856-1862.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Tsikas, D., et al. (2021). (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]

  • Unknown Author. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • Li, Y., et al. (2017). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Analytical and Bioanalytical Chemistry, 409(28), 6645-6657.
  • Tašev, K., et al. (2016). OPTIMIZATION AND VALIDATION OF A DERIVATIZATION METHOD FOR ANALYSIS OF BIOGENIC AMINES IN WINES USING RP-HPLC-DAD. Macedonian Journal of Chemistry and Chemical Engineering, 35(1), 19-28.
  • O'Brien, D. M., et al. (2007). Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(16), 2673-2680.
  • Mahieu, N. G., & Patti, G. J. (2017). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical Chemistry, 89(20), 10833-10840.
  • Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Common types of adducts in LC-MS. Retrieved from [Link]

  • van Faassen, M., et al. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 92(13), 9072-9078.

Sources

Validation & Comparative

Inter-laboratory studies on the reproducibility of (13C)Methanamine-based methods.

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Inter-Laboratory Reproducibility of (13C)Methanamine-Based Methods

Executive Summary: Beyond the Amine-Centric View

In quantitative proteomics and structural biology, stable isotope labeling is the gold standard for comparative analysis. While amine-reactive methods (e.g., Reductive Methylation with Formaldehyde, TMT, iTRAQ) dominate the field, they are blind to the acidic proteome—Aspartate (Asp), Glutamate (Glu), and C-termini.

(13C)Methanamine-based labeling (specifically Carboxyl-Reactive Methylamidation ) has emerged as a critical alternative, offering access to the "hidden half" of the proteome. This guide objectively compares the reproducibility, efficiency, and technical demands of (13C)Methanamine labeling against the industry-standard (13C)Formaldehyde Reductive Methylation.

Key Finding: While (13C)Formaldehyde labeling offers superior reaction kinetics (>99% efficiency), (13C)Methanamine labeling provides unique "NeuCode" multiplexing capabilities and complementary coverage, albeit with higher sensitivity to experimental conditions (pH, coupling reagent stability).

Technical Deep Dive: Mechanisms of Action

To understand reproducibility issues, we must first understand the chemistry. The two methods rely on fundamentally different mechanisms.

A. (13C)Methanamine Carboxyl Labeling (The Topic)

This method converts carboxylic acids (Asp, Glu, C-term) into (13C)-methyl amides. It requires activation by a carbodiimide (EDC) and stabilization by NHS or HOAt.

  • Target: -COOH groups.

  • Reagent: (13C)Methylamine (

    
    ) + EDC/NHS.
    
  • Critical Variable: The O-acylisourea intermediate is unstable; hydrolysis competes with labeling, making pH control (4.5–5.5) critical for reproducibility.

B. (13C)Formaldehyde Reductive Methylation (The Alternative)

This method dimethylates primary amines.

  • Target: -NH2 groups (Lysine, N-term).

  • Reagent: (13C)Formaldehyde (

    
    ) + Sodium Cyanoborohydride (
    
    
    
    ).
  • Critical Variable: Schiff base formation is rapid and robust; the reaction is less sensitive to minor pH fluctuations (pH 6–8).

ReactionMechanisms cluster_0 (13C)Methanamine Carboxyl Labeling cluster_1 (13C)Formaldehyde Reductive Methylation Carboxyl Protein-COOH EDC EDC Activation Carboxyl->EDC Intermediate O-Acylisourea (Unstable) EDC->Intermediate Intermediate->Carboxyl Hydrolysis (Side Rxn) Amide Protein-CONH-(13C)CH3 (Stable Amide) Intermediate->Amide + Methanamine Methanamine (13C)CH3-NH2 Amine Protein-NH2 Schiff Schiff Base (-N=CH2) Amine->Schiff + Formaldehyde Dimethyl Protein-N((13C)H3)2 Schiff->Dimethyl + Reduction Formaldehyde (13C)HCHO RedAgent NaCNBH3

Figure 1: Mechanistic comparison. Note the hydrolysis side-reaction in the Methanamine pathway, which is a primary source of inter-laboratory variability.

Inter-Laboratory Variability & Reproducibility Analysis

Reproducibility in (13C)Methanamine labeling is often lower than in reductive methylation due to the complexity of the coupling reaction. The following data synthesizes findings from quantitative proteomics studies (e.g., NeuCode, carboxyl footprinting).

Table 1: Comparative Performance Metrics
Feature(13C)Methanamine Labeling(13C)Formaldehyde Labeling
Target Residues Asp, Glu, C-terminusLys, N-terminus
Labeling Efficiency 85% – 95% (pH dependent)> 99% (Robust)
Reaction Time 2 – 4 Hours10 – 30 Minutes
Side Reactions High (N-acyl urea formation, cross-linking)Low (Over-alkylation rare if controlled)
Quantitation CV% 5% – 15% (Higher variability)2% – 5% (High precision)
Multiplexing High (NeuCode: Mass defect based)Low (Light/Medium/Heavy)
Cost Low (Generic reagents)Low (Generic reagents)
Sources of Variability in Methanamine Methods
  • EDC Hygroscopicity: EDC degrades rapidly in moisture. Inter-lab studies show that "fresh" EDC is the single biggest determinant of labeling efficiency.

  • pH Control: The coupling reaction requires pH 4.5–5.5. Buffers that contain carboxyls (Citrate, Acetate) or amines (Tris) cannot be used. Laboratories failing to use MES or Phosphate buffers report <50% efficiency.

  • Quenching: Incomplete quenching of EDC leads to cross-linking between proteins, altering the apparent molecular weight and quantitation.

Experimental Protocols

To ensure high reproducibility (E-E-A-T), we provide the "Gold Standard" protocols.

Protocol A: (13C)Methanamine Carboxyl Labeling (NeuCode Compatible)

Best for: Acidic proteins, NeuCode multiplexing.

  • Solubilization: Dissolve protein (100 µg) in 100 mM MES buffer, pH 5.0 . Crucial: Do not use Tris or Acetate.

  • Reagent Prep: Prepare 1 M (13C)Methylamine hydrochloride and 0.5 M EDC (freshly weighed).

  • Activation: Add EDC to a final concentration of 50 mM. Add NHS (optional, 10 mM) to stabilize.

  • Labeling: Immediately add (13C)Methylamine (final conc. 100 mM). Vortex.

  • Incubation: Incubate at Room Temp for 2 hours .

  • Quenching: Add Hydroxylamine (final 100 mM) or simply precipitate protein with acetone to remove excess reagents.

  • Digestion: Proceed to Trypsin digestion.

Protocol B: (13C)Formaldehyde Reductive Methylation (Control)

Best for: General quantitative proteomics, high reproducibility.

  • Solubilization: Dissolve protein in 100 mM TEAB or HEPES, pH 7.5 .

  • Labeling: Add (13C)Formaldehyde (4% solution) to final 40 mM.

  • Reduction: Immediately add fresh NaCNBH3 (final 20 mM).

  • Incubation: Incubate for 30 minutes at Room Temp.

  • Quenching: Add Ammonia or Tris buffer.

Workflow Visualization

The following diagram illustrates the decision matrix for choosing between these methods based on the research goal.

WorkflowDecision Start Experimental Goal Target Target Residues? Start->Target AminePath Lysine / N-Term Target->AminePath Basic CarboxylPath Asp / Glu / C-Term Target->CarboxylPath Acidic MethodA Use (13C)Formaldehyde Reductive Methylation AminePath->MethodA Standard Quant NeuCode Need High Plex (NeuCode)? CarboxylPath->NeuCode MethodB Use (13C)Methanamine + EDC Coupling Note Reproducibility Alert: Method B requires strict pH control (pH 5.0) MethodB->Note NeuCode->MethodB Yes (Mass Defect) NeuCode->MethodB No (Complementary Coverage)

Figure 2: Decision matrix for isotope labeling strategies.

References

  • NeuCode Methylamidation for Quantit

    • Source: Analytical Chemistry (ACS)
    • Title: Organic Acid Quantitation by NeuCode Methylamidation[1][2]

    • URL:[Link]

  • Carboxyl Group Footprinting

    • Source: Journal of the American Society for Mass Spectrometry
    • Title: Characterizing monoclonal antibody structure by carboxyl group footprinting[3]

    • URL:[Link]

  • Reductive Methylation Protocols (Compar

    • Source: N
    • Title: Stable isotope labeling by reductive dimethyl
    • URL:[Link]

  • EDC Coupling Efficiency Studies

    • Source: Bioconjug
    • Title: Recent Advances in Carbodiimide-Mediated Bond Form
    • URL:[Link]

Sources

Evaluating the kinetic isotope effect in reactions involving (13C)Methanamine.

Advanced Guide: Evaluating Kinetic Isotope Effects with C-Methanamine

Executive Summary: The Strategic Value of Heavy-Atom KIE

In drug development and mechanistic enzymology, understanding the precise transition state structure is paramount. While Deuterium (


C-Methanamine (

CH

NH

)


Comparative Analysis: C-Methanamine vs. Alternatives

The following table contrasts the utility of

Feature

C-Methanamine (Labelled)
d

-Methanamine (Deuterated)
Natural Abundance Methanamine
Primary Application Probing C-N bond cleavage, rehybridization (sp

sp

), and symmetry.
Probing C-H bond cleavage (oxidation), tunneling, and metabolic stability.Baseline kinetics; high-precision NMR (Singleton Method).
KIE Magnitude (

)
Small (1.01 – 1.08) . Requires high-precision measurement.[1]Large (1.5 – 7.0+) . Easily detectable by standard kinetics.N/A (Reference).[1][2]
Mechanistic Insight Distinguishes concerted vs. stepwise mechanisms; sensitive to transition state geometry.Identifies rate-limiting C-H abstraction; assesses metabolic switching potential.Limited to gross reaction rates.
Detection Method NMR (

C, 2D HSQC)
or IRMS (Isotope Ratio MS).
Mass Spectrometry (MS) or

H NMR.[1]
Quantitative

C NMR (requires large quantities).
Experimental Risk High. Small errors in "Fractional Conversion" (

) ruin data.
Low. Large signal difference allows robust error tolerance.Moderate. Requires extremely high SNR (>500:1).
Mechanistic Visualization: Amine Oxidation Pathway

To understand why you would choose


MAO_MechanismSubstrateMethanamine(sp3 Carbon)ES_ComplexE-S ComplexSubstrate->ES_ComplexBindingTSTransition State[C-H Cleavage / C-N Double Bond Character]ES_Complex->TSRate Limiting Step(Primary H-KIE / Secondary 13C-KIE)IntermediateIminium Ion(sp2 Carbon)TS->IntermediateRehybridizationNote113C KIE probes thissp3 to sp2 changeTS->Note1ProductFormaldehyde + NH3Intermediate->ProductHydrolysis

Figure 1: Reaction coordinate for amine oxidation. The





Experimental Protocol: Internal Competition Method

Objective: Determine the


Methodology:Rationale:



Materials & Reagents
  • Substrate: Methanamine HCl (Natural abundance OR 1:1 mixture of

    
    C and 
    
    
    C-labeled if using MS).
  • Enzyme: Purified Amine Oxidase (e.g., MAO-B, SSAO) or chemical oxidant.

  • Quench Buffer: 1M HCl or TFA (to stop reaction instantly).

  • Internal Standard: Trifluorotoluene (for NMR) or a distinct deuterated analog (for MS).

Step-by-Step Workflow
  • Reaction Setup:

    • Prepare a master mix of Methanamine (50 mM) in Phosphate Buffer (pH 7.4).

    • Critical: If using natural abundance NMR, ensure substrate concentration is high (>100 mM) to acquire sufficient signal.

    • Split into two pools : Control (

      
      ) and Reaction (
      
      
      ).
  • Initiation & Sampling:

    • Add enzyme to the Reaction pool. Incubate at 37°C.

    • The Fractional Conversion (

      
      ) Rule:  You must stop the reaction at a precise conversion point, typically 
      
      
      (50%) to
      
      
      (80%).
    • Why? The isotopic enrichment is highest at high conversions.

    • Quench aliquots by acidification (pH < 2) to protonate the amine and prevent volatilization.

  • Isolation (Derivatization):

    • Methanamine is volatile and difficult to analyze directly. Derivatize with Benzoyl Chloride or CBZ-Cl to form a stable amide (N-benzylmethanamine).

    • Extract into organic solvent (DCM).

  • Measurement (Quantitative

    
    C NMR): 
    
    • Instrument: 500 MHz+ NMR equipped with a CryoProbe.

    • Pulse Sequence: Inverse Gated Decoupling (to eliminate NOE enhancement which distorts integration).

    • Relaxation Delay (

      
      ):  Must be 
      
      
      (typically 30-60 seconds for small molecules).
    • Scans: Acquire sufficient scans to achieve S/N > 500:1.

  • Data Analysis:

    • Integrate the Methanamine-derivative peak (

      
      ) relative to the Internal Standard (
      
      
      ).
    • Calculate

      
       (ratio of 
      
      
      C/
      
      
      C) at time
      
      
      versus time
      
      
      .
Calculation Logic

The KIE is calculated using the standard equation for competitive experiments:

  • 
     : Fractional conversion (determined by comparing total peak area of 
    
    
    vs
    
    
    relative to internal standard).
  • 
     : Isotope ratio (
    
    
    C /
    
    
    C) of the recovered starting material at conversion
    
    
    .
  • 
     : Initial isotope ratio.
    
Experimental Workflow Diagram

Experimental_WorkflowStartStart: Methanamine HCl(50-100 mM)SplitSplit into T0 (Control)and Tx (Reaction)Start->SplitReactionAdd Enzyme/OxidantMonitor to F = 50-80%Split->ReactionTx PoolAnalysisQuantitative 13C NMR(Inverse Gated, D1 > 30s)Split->AnalysisT0 Pool (Baseline R0)QuenchAcid Quench (pH < 2)Derivatize with Benzoyl-ClReaction->QuenchQuench->AnalysisCalcCalculate KIEln(1-F) / ln(1-F*R/R0)Analysis->Calc

Figure 2: The "Singleton-style" competitive KIE workflow. Note the parallel processing of T0 and Tx to minimize systematic errors.

Critical Interpretation of Results
  • KIE

    
     1.00 (Unity):  The carbon atom is not involved in the rate-determining step (RDS), or the reaction is masked by a physical step (e.g., product release).
    
  • KIE = 1.02 – 1.05 (Normal): Indicates a Primary

    
    C KIE . This suggests C-N bond cleavage is rate-limiting (common in S
    
    
    2 reactions or specific lyase mechanisms).
  • KIE < 1.00 (Inverse): Indicates a stiffening of the bond environment or an equilibrium isotope effect (EIE) dominating the kinetics.

  • Secondary Effects (Amine Oxidation): For MAO-catalyzed oxidation, you typically observe a small effect (1.01–1.03) due to rehybridization. If the effect is larger, it implies significant motion of the carbon in the transition state.

References
  • Singleton, D. A., & Thomas, A. A. (1995).[3] High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 117(36), 9357–9358. Link

  • Cleland, W. W. (2005). The Use of Isotope Effects to Determine Enzyme Mechanisms.[2][4][5] Archives of Biochemistry and Biophysics, 433(1), 2–12. Link

  • Murkin, A. S., et al. (2012).[3] Highly Precise Measurement of Kinetic Isotope Effects Using

    
    H-Detected 2D [
    
    
    C,
    
    
    H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society, 134(40), 16510–16513. Link
  • Fitzpatrick, P. F. (2010). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics, 493(1), 13–25. Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (13C)Methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling and disposal of (13C)Methanamine. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document provides a direct, procedural framework for managing (13C)Methanamine waste, grounded in established safety protocols. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety within your laboratory.

A critical point of understanding is that (13C)Methanamine is a stable isotope-labeled compound . Unlike its radiolabeled counterparts (e.g., containing ¹⁴C), it is not radioactive .[1][] Therefore, its disposal protocol is governed by its chemical hazards, which are identical to those of unlabeled methanamine.[1] No special procedures for radioactive waste are required.

Part 1: Hazard Profile and Immediate Safety Protocols

Methanamine is a hazardous chemical that demands respect and careful handling.[3] Its isotopically labeled form, (13C)Methanamine, shares the exact same hazard profile. Before any handling or disposal operations, it is crucial to be equipped with the correct Personal Protective Equipment (PPE) and be aware of emergency procedures.

Summary of Chemical Hazards

The toxicological and physical properties of (13C)Methanamine are considered identical to the unlabeled compound.[4]

Hazard CategoryDescriptionPrimary Precaution
Flammability Highly flammable liquid and vapor. Vapors are heavier than air and may travel to an ignition source.[3]Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[3][5]
Toxicity Harmful if swallowed and toxic if inhaled.[3][6]Always handle within a certified chemical fume hood. Avoid breathing vapors or dust.[3][7]
Corrosivity Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[3]Wear appropriate chemical-resistant gloves, clothing, and eye/face protection.[4][8]
Environmental Toxic to aquatic life.[4]Do not dispose of down the drain or in regular trash. Prevent release into the environment.[4][8]
Required Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense. The causality is simple: creating an impermeable barrier between you and the chemical.

  • Eye Protection : Wear chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be used if there is a splash hazard.

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]

  • Respiratory Protection : For any operations that may generate dust or aerosols, or if working outside a fume hood (not recommended), use a NIOSH/MSHA-approved respirator.[4]

  • Protective Clothing : A lab coat or chemical-resistant apron is mandatory to prevent skin exposure.[4] Ensure an eyewash station and safety shower are readily accessible.[4]

Emergency Exposure Procedures

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

  • Skin Contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[9]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Part 2: The Core Principle: Waste Segregation

The foundational principle of chemical waste management is segregation. Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. (13C)Methanamine waste must be kept separate from incompatible materials.

Incompatible Materials

Storing (13C)Methanamine waste with the following materials is extremely hazardous. The container for your methanamine waste must not be used for any other waste type.

CategoryIncompatible Materials
Metals & Alloys Corrosive to copper, zinc alloys, aluminum, and galvanized surfaces.[7]
Chemical Reactants Mercury, strong oxidizers, acids, acid chlorides, acid anhydrides, chloroformates, perchlorates, halogenated agents, phosphorus halides, and nitromethane.[7]
Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory waste related to (13C)Methanamine.

start Waste Generated (e.g., used reagent, contaminated gloves) is_methanamine Is it (~13~C)Methanamine or contaminated with it? start->is_methanamine methanamine_waste YES: Segregate into DEDICATED (~13~C)Methanamine Hazardous Waste Container is_methanamine->methanamine_waste Yes other_waste NO: Follow disposal protocol for that specific chemical is_methanamine->other_waste No

Caption: Decision tree for segregating (13C)Methanamine waste.

Part 3: Step-by-Step Waste Collection and Containment Protocols

Proper containment is essential to prevent leaks and ensure safe transport. All waste must be collected in a designated, sealable, and compatible hazardous waste container.[7]

Protocol 1: Disposal of Unused or Waste (13C)Methanamine
  • Work Area Preparation : Perform all steps inside a certified laboratory chemical fume hood.

  • Container Selection : Obtain a designated hazardous waste container that is compatible with methanamine (e.g., glass or appropriate plastic). Ensure it is clean and dry.

  • Labeling : Attach a hazardous waste label to the container before adding any waste.[7] Fill in all required information (e.g., "Hazardous Waste: (13C)Methanamine," concentration, date).

  • Waste Transfer : Carefully pour or transfer the (13C)Methanamine waste into the container, avoiding splashes.

  • Sealing : Securely close the container lid. Do not overfill; leave at least 10% headspace for vapor expansion.

  • Storage : Store the sealed container in a designated satellite accumulation area that is cool, dry, well-ventilated, and secure.[7] Ensure it is stored away from the incompatible materials listed in Part 2.1.

Protocol 2: Managing Contaminated Labware and PPE
  • Solid Waste : All disposable items that have come into contact with (13C)Methanamine, such as gloves, weighing paper, pipette tips, and wipes, must be considered contaminated.[4]

  • Collection : Place these items immediately into the same dedicated hazardous waste container as the liquid waste, or a separate, clearly labeled container for solid hazardous waste.

  • Reusable Glassware Decontamination :

    • Thoroughly empty the glassware of all contents.

    • Perform a "triple rinse" procedure.[11] Rinse the container three times with a suitable solvent (e.g., water or ethanol, depending on the solvent of the methanamine solution).

    • Crucially, collect all three rinses (the "rinsate") as hazardous chemical waste. [11] Add the rinsate to your designated (13C)Methanamine waste container.

    • After the triple rinse, the glassware can be washed normally.

    • For empty commercial containers, obliterate or remove the original label after decontamination.[11]

Part 4: Spill Management Protocol

Accidents happen. A clear, rehearsed plan is the key to a safe outcome. This protocol is for small, manageable spills.

  • Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, ventilate the area.[8]

  • Wear PPE : Don appropriate PPE as described in Part 1.2, including respiratory protection if necessary.

  • Contain Spill : Cover the spill with a liquid-binding absorbent material such as sand, diatomaceous earth, or a universal binding agent.[8] Do not use combustible materials like paper towels on a concentrated spill.

  • Collect Waste : Carefully scoop the absorbed material and place it into your designated hazardous waste container.[8]

  • Decontaminate Area : Clean the spill area thoroughly with soap and water. Collect all cleaning materials (wipes, gloves) as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health & Safety (EH&S) department, as per your laboratory's Chemical Hygiene Plan.[7]

Part 5: Final Disposal Pathway

The journey of hazardous waste from the lab bench to its final, safe disposal is a regulated process. As a researcher, your responsibility is the correct collection, labeling, and storage of the waste.

The final disposal must be handled by professionals. This is typically managed by your institution's EH&S department, who will arrange for collection by a licensed hazardous waste disposal company.[] Never attempt to dispose of this waste through standard municipal channels.

Disposal Workflow Diagram

cluster_lab Laboratory Responsibility cluster_ehs Institutional Responsibility (EH&S) gen 1. Waste Generation (e.g., experiment surplus, contaminated items) collect 2. Collect in Labeled, Compatible Container gen->collect store 3. Store in Designated Satellite Accumulation Area collect->store request 4. Request Waste Pickup (via institutional system) store->request pickup 5. EH&S Collects Waste from Laboratory request->pickup final 6. Transfer to Licensed Hazardous Waste Contractor pickup->final end end final->end Final Disposal (e.g., Incineration)

Caption: End-to-end workflow for (13C)Methanamine disposal.

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and protect the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Methylamine. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • University of Maryland. (n.d.). Radioactive Waste Disposal Guidelines. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • Carl ROTH. (n.d.). Methylamine - Safety Data Sheet. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). IAEA Safety Standards Disposal of Radioactive Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Operating Procedure. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Federal Emergency Management Agency. (2023, June 6). 3.1. Equipment Decontamination. Retrieved from [Link]

  • Ergonomics. (n.d.). Safety Data Sheet. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Proactive Protection for a Potent Reagent

Methanamine, also known as methylamine (CH₃NH₂), is a fundamental primary amine and a versatile building block in organic synthesis, finding extensive use in the development of pharmaceuticals, agrochemicals, and surfactants. It is commercially available as an anhydrous gas in pressurized cylinders or as a solution in water or various organic solvents.[1] Despite its utility, its physicochemical properties present significant hazards. Methanamine is highly flammable, corrosive, and toxic.[2] This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE) when handling methanamine, ensuring the safety of researchers, scientists, and drug development professionals. Our approach moves beyond a simple checklist, focusing on the causality behind each safety recommendation to build a self-validating culture of laboratory safety.

Section 1: Understanding the Adversary - Methanamine's Hazard Profile

Effective PPE selection is rooted in a thorough understanding of the specific risks a chemical presents. Methanamine's danger is multifaceted, stemming from its high volatility, flammability, and severe corrosivity to biological tissues.[3]

Primary Hazards:

  • Corrosivity (Skin and Eyes): As a strong base, methanamine causes severe skin burns and serious eye damage upon contact.[4] The damage can be rapid and may be permanent.[3]

  • Respiratory Toxicity: Inhalation of methanamine gas or vapors is harmful or toxic, causing irritation and corrosion of the respiratory tract, which can lead to coughing, wheezing, and potentially life-threatening pulmonary edema (fluid in the lungs), with symptoms possibly delayed for up to 48 hours.[2][4]

  • Flammability: Methanamine is an extremely flammable gas or liquid that can form explosive mixtures with air.[2][5] Vapors can travel to an ignition source and flash back. The 30% aqueous solution has a flash point of only 34°F (~1°C).[3]

Table 1: Key Physicochemical Properties of Methanamine
PropertyValueImplication for Handling
CAS Number74-89-5Unique identifier for substance tracking and SDS lookup.
Molecular Weight31.06 g/mol Lighter than air as a pure gas, but vapors of solutions can be heavier than air.[3]
Boiling Point-6.3 °C (20.7 °F)Exists as a gas at room temperature, necessitating contained systems or excellent ventilation.
Flash Point~10 °C (50 °F) (liquid)Highly flammable; requires strict control of ignition sources.
Upper Explosive Limit (UEL)20.7%Wide explosive range increases fire risk.
Lower Explosive Limit (LEL)4.9%Wide explosive range increases fire risk.
OdorPungent, fish-like to ammonia-like odor.[3]Odor is a warning sign of exposure, but olfactory fatigue can occur.
Occupational Exposure Limits (OELs)

Regulatory bodies have established OELs to protect personnel from the health effects of methanamine. Adherence to these limits is mandatory and is achieved primarily through engineering controls like chemical fume hoods. PPE serves as the final barrier.

Table 2: Occupational Exposure Limits for Methanamine
OrganizationTWA (Time-Weighted Average)STEL (Short-Term Exposure Limit)
OSHA (PEL)10 ppm (12 mg/m³)[6]Not Established
NIOSH (REL)10 ppm (12 mg/m³)[6]Not Established
ACGIH (TLV)5 ppm[6]15 ppm[6]
  • PEL (Permissible Exposure Limit): A legal limit in the United States for an employee's exposure to a chemical substance.

  • REL (Recommended Exposure Limit): An occupational exposure limit recommended by NIOSH.

  • TLV (Threshold Limit Value): A guideline developed by ACGIH to assist in the control of health hazards.

  • TWA: The average exposure over an 8-hour workday.

  • STEL: A 15-minute TWA exposure that should not be exceeded at any time during a workday.[7]

Section 2: A Risk-Based Framework for PPE Selection

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task, the concentration of methanamine being used, and the potential for exposure. The following workflow illustrates a logical decision-making process.

PPE_Selection_Workflow cluster_0 cluster_1 A Assess Task & Scale B Handling Anhydrous Gas Cylinder? A->B Gas C Handling Dilute Aqueous Solution (<1L) in Fume Hood? A->C Liquid/Solution E Full PPE Ensemble: - NIOSH-Approved Respirator (Ammonia/Methylamine Cartridge) - Chemical Safety Goggles - Face Shield - Butyl Rubber or Heavy-Duty Nitrile Gloves - Flame-Resistant Lab Coat - Closed-toe Shoes B->E Yes D Handling Concentrated Solution or Large Volume in Fume Hood? C->D No F Standard Lab PPE: - Chemical Safety Goggles - Nitrile Gloves (Splash Protection) - Lab Coat - Closed-toe Shoes C->F Yes G Enhanced PPE: - Chemical Safety Goggles - Face Shield - Butyl Rubber Gloves (Extended Contact) - Chemical-Resistant Apron over Lab Coat - Closed-toe Shoes - Keep Respirator on Standby D->G

Caption: PPE Selection workflow for Methanamine handling.

Component-Specific Guidance

1. Respiratory Protection: A Non-Negotiable for Gas and Vapor Due to its high volatility and respiratory toxicity, handling methanamine requires stringent control of airborne concentrations.

  • Causality: Methanamine is corrosive to the respiratory system and can be toxic if inhaled. Engineering controls (i.e., a certified chemical fume hood) are the primary defense. However, for tasks with a higher risk of release, such as changing a compressed gas cylinder or in the event of a spill, respiratory protection is essential.

  • Selection and Use:

    • For most lab-scale work within a functioning fume hood, respiratory protection may not be required, but it should be available for immediate use in an emergency.

    • For situations where exposure limits may be exceeded, a NIOSH-approved air-purifying respirator (APR) with cartridges specific for ammonia and methylamine is required.[8][9] An example is the 3M 6004 cartridge.[8]

    • In high-concentration environments or large spills, a Self-Contained Breathing Apparatus (SCBA) may be necessary.[4]

    • Trustworthiness: Always ensure a proper fit test has been conducted for any tight-fitting respirator. Inspect cartridges before use and replace them on a schedule determined by your institution's safety officer or if you detect any odor breakthrough.

2. Eye and Face Protection: Defending Against Irreversible Damage Methanamine can cause severe, permanent eye damage.[3][4]

  • Causality: Splashes of liquid methanamine or exposure to high concentrations of the gas can cause chemical burns to the cornea.

  • Selection and Use:

    • Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times. Standard safety glasses are insufficient as they do not protect from splashes or vapors.

    • A face shield must be worn over safety goggles whenever there is a significant splash risk, such as when transferring large volumes, working with concentrated solutions, or handling the material outside of a fume hood during transport.[1][5]

3. Hand Protection: The Critical Material Barrier The skin provides a direct route for exposure, leading to severe burns. Glove selection is therefore a critical decision.

  • Causality: Not all glove materials offer the same level of protection. Methanamine can permeate or degrade unsuitable materials quickly, rendering them ineffective.

  • Selection and Use:

    • For Splash Contact: Nitrile gloves are acceptable for handling well-contained, dilute solutions where only incidental contact is anticipated.[1] However, they should be removed and replaced immediately upon any known contact.

    • For Extended Contact or Immersion: Butyl rubber gloves are the preferred choice for handling concentrated methanamine or for tasks that involve potential immersion.[1] They offer a longer breakthrough time. Neoprene may also be suitable.[1] Always consult the glove manufacturer's specific chemical resistance chart.[1][10]

Table 3: General Glove Material Compatibility for Methanamine
Glove MaterialSplash Protection RatingExtended Contact RatingRationale
Nitrile Good[11]Poor to FairSuitable for minor splash hazards with immediate replacement.[1] Can degrade with prolonged exposure.
Butyl Rubber ExcellentExcellentHigh resistance to permeation by methanamine; recommended for full contact.[10]
Neoprene Good[1]GoodOffers good all-around chemical resistance.
Latex Poor[11]Not RecommendedOffers poor protection against methanamine.
PVC Good[1]FairCan be used for splash protection but has less resistance than butyl or neoprene.

4. Body Protection: Shielding from Spills and Splashes

  • Causality: Spills and splashes can quickly contaminate personal clothing, holding the corrosive chemical against the skin.

  • Selection and Use:

    • A fully buttoned, long-sleeved lab coat is the minimum requirement.[1]

    • For handling larger quantities, supplement the lab coat with a chemical-resistant apron made of a material like butyl rubber.

    • Wear long pants and fully enclosed, chemical-resistant shoes.[5]

    • For work with the anhydrous gas or large quantities of liquid, anti-static and flame-resistant clothing is recommended due to the high fire hazard.[5]

Section 3: Operational and Emergency Protocols

Donning and Doffing PPE: A Procedural Imperative

  • Donning (Putting On):

    • Wash hands thoroughly.

    • Don inner gloves (e.g., nitrile).

    • Don lab coat or flame-resistant suit.

    • Don outer gloves (e.g., butyl rubber), ensuring cuffs are pulled over the sleeves of the lab coat.

    • Don chemical safety goggles.

    • Don face shield.

    • If required, don respirator (perform a positive/negative pressure seal check).

  • Doffing (Taking Off): This process is designed to prevent cross-contamination.

    • Remove outer gloves, turning them inside out.

    • Remove face shield and goggles from the back.

    • Remove lab coat, rolling it away from the body.

    • Remove inner gloves, turning them inside out.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: Immediate and Decisive Action

1. Spill Response

  • Minor Spill (e.g., <100 mL inside a fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE (at a minimum, goggles, face shield, and butyl gloves; respirator may be necessary depending on vapor concentration).[1]

    • Contain the spill by creating a dike with an inert absorbent material like vermiculite or a spill pillow.[12] Do not use combustible materials.

    • Working from the outside in, apply absorbent material to the spill.[12][13]

    • Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[1][12]

    • Wipe the area with a damp cloth (water), and place the cloth in the waste container.

    • Contact your institution's Environmental Health & Safety (EHS) office for waste pickup.

  • Major Spill (Any spill outside a fume hood, or a large spill inside):

    • Evacuate the laboratory immediately, alerting others as you leave.[5]

    • If safe to do so, shut off ignition sources.[5]

    • Close the laboratory door to contain the vapors.

    • Call your institution's emergency number or 911.

    • Do not re-enter the area.

2. First Aid: Time is Tissue

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][14] Hold the eyelids open to ensure thorough rinsing behind the lids.[14][15] Remove contact lenses if present and easy to do so.[14] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing while under an emergency safety shower.[14] Flush the affected skin with water for a minimum of 15 minutes.[14][15] Do not hesitate due to modesty; seconds count.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for immediate medical assistance.[4]

Section 4: Decontamination and Disposal

PPE and Chemical Waste Management All materials that come into contact with methanamine must be treated as hazardous waste.

  • PPE Disposal: Contaminated gloves, aprons, and other disposable items must be placed in a sealed, labeled hazardous waste container.[1] Non-disposable items like lab coats must be professionally decontaminated before laundering.

  • Chemical Waste: Unused or waste methanamine solutions must be collected in a designated, compatible, and tightly sealed waste container.[1] The container must be clearly labeled as "Hazardous Waste: Methanamine" along with other required information.[1] Store waste away from incompatible materials like acids and strong oxidizers.[1] Follow all institutional and local regulations for hazardous waste disposal.[16]

Conclusion

Handling methanamine requires a vigilant and informed approach to safety. By understanding its specific hazards—corrosivity, toxicity, and flammability—and implementing a multi-layered defense system anchored by correctly chosen and utilized Personal Protective Equipment, researchers can mitigate the risks effectively. This guide serves as a foundation for building robust, self-validating safety protocols that protect the most valuable asset in any laboratory: the scientist.

References

  • Methylamine Safety Information. Princeton University. [Link]

  • Standard Operating Procedure for Methylamine. Washington State University. [Link]

  • Hazardous Substance Fact Sheet: Methylamine. New Jersey Department of Health. [Link]

  • 3M 6004 Ammonia/Methylamine Respirator Cartridges. Credo Med. [Link]

  • Safety Data Sheet: Methylamine. Airgas. [Link]

  • Safety Data Sheet: Methenamine. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • OSHA Occupational Chemical Database: METHYLAMINE. U.S. Department of Labor. [Link]

  • PubChem Compound Summary for CID 6329: Methylamine. National Center for Biotechnology Information. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Chemical Spill Cleanup. University of California, San Diego. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Safety Data Sheet METHENAMINE 3%. ChemSupply Australia. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • Emergency Eye Wash and Shower: Safety Guidelines and Correct Usage. SAFETYSK. [Link]

  • Gloves Chemical Resistance Chart. Cole-Parmer. [Link]

  • 3M Respirator Selection Guide. 3M. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Chemical spill cleanup procedures. J&K Scientific LLC. [Link]

  • Using an Eyewash or Safety Shower. BYU Life Sciences. [Link]

  • Certified Equipment List Search. CDC/NIOSH. [Link]

  • Spill procedure: Clean-up guidance. University of Cambridge. [Link]

  • Emergency Showers & Eyewash Stations. University of Pittsburgh. [Link]

  • What is the Best Material for Chemical Resistant Gloves? SafetyGloves.co.uk. [Link]

  • Subpart Z -- Toxic and hazardous substances, 1910.1000 -- air contaminants. Minnesota Department of Labor and Industry. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Disposal of Unused Medicines: What You Should Know. U.S. Food & Drug Administration. [Link]

  • Safety Data Sheet: Methenamine Hippurate USP 1 g. Viona Pharmaceuticals Inc. [Link]

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  • TC Numbers and Cartridge Colors. Pesticide Environmental Stewardship. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.